SJ6986
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O7S/c21-20(22,23)33-14-3-1-2-4-15(14)34(31,32)25-10-5-6-11-12(9-10)19(30)26(18(11)29)13-7-8-16(27)24-17(13)28/h1-6,9,13,25H,7-8H2,(H,24,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAFYSIKAVFVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of GSPT1/2 Degradation by SJ6986: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJ6986 is a novel, orally bioavailable small-molecule molecular glue that induces the degradation of the translation termination factors GSPT1 (G1 to S phase transition 1) and GSPT2. By redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase, this compound marks GSPT1/2 for proteasomal degradation, leading to potent cytotoxic effects in various cancer models, particularly acute lymphoblastic leukemia (ALL). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its downstream cellular consequences, and detailed protocols for key experimental validations.
Introduction
Targeted protein degradation has emerged as a promising therapeutic strategy, offering the potential to address previously "undruggable" targets. Molecular glues are small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation. This compound, a thalidomide analog, has been identified as a potent and selective degrader of GSPT1 and GSPT2.[1][2] GSPT1, also known as eukaryotic release factor 3a (eRF3a), plays a critical role in the termination of protein synthesis.[2] Its degradation by this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, highlighting its therapeutic potential.[3][4] This document serves as a technical resource for researchers investigating the function and application of this compound-mediated GSPT1/2 degradation.
Mechanism of Action of this compound
This compound functions as a molecular glue that modulates the activity of the CRL4-CRBN E3 ubiquitin ligase complex. The proposed mechanism involves the following key steps:
-
Binding to CRBN: this compound binds to the substrate receptor Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][5]
-
Ternary Complex Formation: The binding of this compound to CRBN creates a neomorphic surface that facilitates the recruitment of GSPT1/2, forming a ternary complex (this compound-CRBN-GSPT1/2).[6]
-
Ubiquitination: Within the ternary complex, GSPT1/2 is brought into close proximity to the E2 ubiquitin-conjugating enzyme, leading to its polyubiquitination.
-
Proteasomal Degradation: The polyubiquitinated GSPT1/2 is then recognized and degraded by the 26S proteasome.[7]
This CRBN-dependent degradation of GSPT1/2 is highly selective, with minimal off-target effects on other proteins, including the classical immunomodulatory drug (IMiD) neosubstrates like IKZF1 and IKZF3 at early time points.[8][9]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocols for CRISPR-Cas9 Screening in Lymphoma Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OUH - Protocols [ous-research.no]
- 9. researchgate.net [researchgate.net]
SJ6986: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of SJ6986, a novel, orally bioavailable molecular glue degrader. This compound selectively targets the translation termination factors GSPT1 and GSPT2 for proteasomal degradation, demonstrating potent anti-tumor activity in various preclinical cancer models, particularly in acute lymphoblastic leukemia (ALL) and diffuse large B-cell lymphoma (DLBCL).
Discovery and Development History
This compound was identified by researchers at St. Jude Children's Research Hospital as part of a phenotypic screening campaign.[1][2] A large, diverse library of thalidomide analogues was screened against a panel of patient-derived leukemia and medulloblastoma cell lines to uncover novel compounds with anti-cancer activity.[3][4] This effort led to the discovery of this compound (also referred to as compound 6 in initial publications) as a potent and selective degrader of GSPT1 and GSPT2.[1][3][4]
The development of this compound is currently in the preclinical phase.[1] Extensive in vitro and in vivo studies have characterized its efficacy, mechanism of action, and pharmacokinetic properties, positioning it as a promising candidate for clinical development.[5][6]
Mechanism of Action
This compound functions as a "molecular glue," a small molecule that induces an interaction between an E3 ubiquitin ligase and a target protein not normally recognized by the ligase.[5][7] Specifically, this compound binds to the cereblon (CRBN) E3 ubiquitin ligase, a component of the CRL4^CRBN^ complex.[5][8] This binding alters the substrate specificity of CRBN, prompting it to recognize, ubiquitinate, and target the proteins GSPT1 and GSPT2 for degradation by the proteasome.[5][7]
The degradation of GSPT1, a key translation termination factor, triggers downstream cellular effects, including the induction of apoptosis (programmed cell death) and perturbation of the cell cycle.[1][5][9] In some cancer types, such as DLBCL, treatment with this compound has been shown to significantly trigger endoplasmic reticulum (ER) stress, which contributes to its apoptotic effects.[1] A key feature of this compound is its high selectivity for GSPT1/2 over classical immunomodulatory drug (IMiD) neosubstrates like IKZF1 and IKZF3.[3][4][7]
Signaling Pathway Diagram
The diagram below illustrates the molecular mechanism of action for this compound.
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data regarding its potency, efficacy, and pharmacokinetic profile.
In Vitro Potency and Efficacy
| Parameter | Cell Line | Value | Reference |
| DC50 (GSPT1) | MV4-11 | 9.7 nM | [4] |
| Dmax (GSPT1) | MV4-11 | 90% at 100 nM | [4] |
| Cytotoxicity | Leukemia Panel | Similar to CC-90009 | [5][6][9] |
-
DC50 : Half-maximal degradation concentration.
-
Dmax : Maximum degradation.
In Vivo Pharmacokinetics (Mouse)
| Parameter | Dose | Value | Reference |
| Administration | Oral | N/A | [7] |
| Peak Plasma Conc. (Tmax) | 10 mg/kg | 0.25 hours | [7] |
| Oral Bioavailability | 10 mg/kg | 84% | [7] |
| Plasma Concentration | 1 & 3 mg/kg | >1 µM for 24 hours | [10] |
| Microsomal Stability | N/A | Stable (Mouse & Human) | [7] |
In Vivo Efficacy
| Model | Finding | Reference |
| ALL Xenografts | Superior efficacy vs. CC-90009 | [5][6][10] |
| PDX Models (ALL) | Dose-dependent GSPT1 degradation | [2][10] |
| DLBCL Xenografts | Inhibition of tumor growth | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the core experimental protocols used in the evaluation of this compound.
Cell Viability and Proliferation Assays
To determine the cytotoxic effects of this compound, cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.[1]
-
Cell Plating: DLBCL or other leukemia cells were seeded into 96-well plates.
-
Compound Treatment: Cells were treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates were incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: CCK-8 reagent was added to each well.
-
Measurement: The absorbance was measured at 450 nm using a microplate reader to determine the number of viable cells.
Apoptosis Detection by Flow Cytometry
The induction of apoptosis was quantified using Annexin V and 7-Aminoactinomycin D (7AAD) staining followed by flow cytometry analysis.[1][5]
-
Cell Treatment: Cells (e.g., REH, MHH-CALL-4) were treated with this compound for defined time points (e.g., 24, 48 hours).[5]
-
Cell Harvesting: Cells were collected, washed with cold PBS.
-
Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and 7AAD according to the manufacturer's protocol.
-
Flow Cytometry: Stained cells were analyzed on a flow cytometer. Early apoptotic cells (Annexin V+/7AAD-), late apoptotic/necrotic cells (Annexin V+/7AAD+), and live cells (Annexin V-/7AAD-) were quantified.
Immunoblotting (Western Blot)
To confirm the degradation of target proteins, immunoblotting was performed.[1][4]
-
Protein Extraction: Cells treated with this compound were lysed to extract total protein.
-
Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against GSPT1, GSPT2, and a loading control (e.g., β-actin). This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Genome-Wide CRISPR/Cas9 Screening
To elucidate the genes and pathways mediating the response to this compound, a genome-wide CRISPR/Cas9 screen was conducted.[5]
-
Library Transduction: NALM-6 and REH acute lymphoblastic leukemia cells were transduced with a lentiviral Brunello library, targeting 19,114 genes.[5]
-
Selection: Transduced cells underwent puromycin selection for 7 days.
-
Treatment: The cell population was then treated with either this compound or a vehicle control.
-
Genomic DNA Extraction: Genomic DNA was extracted from cells at baseline and after treatment.
-
Sequencing & Analysis: Guide RNA sequences were amplified by PCR and analyzed by next-generation sequencing. Gene enrichment or depletion in the this compound-treated population compared to the control identified genes essential for the drug's mechanism of action, confirming the integral role of the CRL4^CRBN^ complex.[5][6][8]
Preclinical Development Workflow Diagram
The following diagram outlines the logical workflow of this compound's discovery and preclinical characterization.
References
- 1. SJ-6986 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. GSPT1/2 Degraders (SJ-20-0040) | St. Jude Research [stjude.org]
- 3. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
SJ6986: A Potent and Selective Chemical Probe for GSPT1/2 Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Within this landscape, "molecular glues" represent a class of small molecules that induce the degradation of specific proteins by redirecting the cell's natural ubiquitin-proteasome system. SJ6986 is a novel, orally bioavailable molecular glue that potently and selectively induces the degradation of the G1 to S phase transition 1 and 2 proteins (GSPT1 and GSPT2).[1][2] This technical guide provides a comprehensive overview of this compound as a chemical probe, detailing its mechanism of action, cellular effects, and the experimental protocols necessary to investigate its function.
Core Concepts: Mechanism of Action
This compound functions by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] It acts as a "molecular glue," inducing a novel protein-protein interaction between CRBN and the target proteins, GSPT1 and GSPT2.[3] This ternary complex formation leads to the polyubiquitination of GSPT1/2, marking them for subsequent degradation by the proteasome.[4] The degradation of GSPT1, a key translation termination factor, leads to ribosome stalling, activation of cellular stress responses, and ultimately, inhibition of protein synthesis and apoptosis.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its potency and efficacy across various cancer cell lines.
Table 1: In Vitro Degradation and Anti-proliferative Potency of this compound
| Cell Line | Cancer Type | GSPT1 DC50 (nM) | Dmax (%) | EC50 (nM) | Citation |
| MV4-11 | Acute Myeloid Leukemia | 9.7 (4h), 2.1 (24h) | >90% | 1.5 | [7][8] |
| MHH-CALL-4 | B-cell Acute Lymphoblastic Leukemia | - | - | 0.4 | [7][8] |
| MB002 | Medulloblastoma | - | - | 726 | [8] |
| MB004 | Medulloblastoma | - | - | 336 | [8] |
| HD-MB03 | Medulloblastoma | - | - | 3583 | [8] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. EC50: Half-maximal effective concentration (for cell viability).
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Citation |
| Tmax | 0.25 h | 10 mg/kg (oral) | [2] |
| Oral Bioavailability (%F) | 84% | 10 mg/kg (oral) | [2] |
| t1/2 | 3.44 h | 3 mg/kg (IV) | [7] |
Tmax: Time to reach maximum plasma concentration. t1/2: Half-life.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the function of this compound.
Western Blotting for GSPT1/2 Degradation
This protocol is used to quantify the dose- and time-dependent degradation of GSPT1 and GSPT2 following this compound treatment.
Materials:
-
This compound
-
Cancer cell lines (e.g., MV4-11)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-GSPT2, anti-CRBN, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Cell Viability Assay
This assay measures the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell lines
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a defined period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
In Vivo Xenograft Studies in Mice
This protocol evaluates the anti-tumor efficacy of this compound in a preclinical model.
Materials:
-
This compound
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell lines for implantation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at a predetermined dose and schedule.
-
Tumor Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., western blotting for GSPT1 degradation).
CRISPR-Cas9 Screening
This powerful technique can be used to identify genes that mediate sensitivity or resistance to this compound.[1]
Materials:
-
Cas9-expressing cancer cell line
-
Pooled sgRNA library (e.g., Brunello)[6]
-
Lentivirus production reagents
-
This compound
Procedure:
-
Lentiviral Library Production and Transduction: Produce lentivirus carrying the sgRNA library and transduce the Cas9-expressing cells at a low multiplicity of infection.
-
Selection: Select for transduced cells using an appropriate antibiotic.
-
This compound Treatment: Treat the cell population with this compound at a concentration that results in partial but not complete cell killing.
-
Genomic DNA Extraction and Sequencing: After a period of selection, harvest genomic DNA from the surviving cells. Amplify the sgRNA-encoding regions by PCR and perform next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the this compound-treated population compared to a control population. This will reveal genes whose loss confers resistance or sensitivity to the compound.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound-induced GSPT1/2 degradation.
References
- 1. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of SJ6986
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties and oral bioavailability of SJ6986, a novel, potent, and selective degrader of G1 to S phase transition 1 (GSPT1) and GSPT2 proteins. This compound functions as a molecular glue, redirecting the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of GSPT1/2, leading to anticancer activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Pharmacokinetic and ADME Profile of this compound
This compound has demonstrated a favorable pharmacokinetic profile in preclinical studies, highlighting its potential as an orally administered therapeutic agent. The following tables summarize the key in vivo pharmacokinetic parameters in mice and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing Conditions | Animal Model | Reference |
| Oral Bioavailability (F) | 84% | 10 mg/kg, oral gavage | CD-1 Mice | [1][2] |
| Time to Max. Concentration (Tmax) | 0.25 hours | 10 mg/kg, oral gavage | CD-1 Mice | [1][2] |
| 2 hours | 1 and 3 mg/kg, oral gavage | NSG Mice | [3] | |
| Half-life (t1/2) | 3.4 hours | 3 mg/kg, intravenous (IV) | CD-1 Mice | [2] |
| Clearance (Cl) | 0.46 mL/min/kg | 3 mg/kg, intravenous (IV) | CD-1 Mice | |
| Volume of Distribution (Vd) | 0.15 L/kg | 3 mg/kg, intravenous (IV) | CD-1 Mice |
Table 2: In Vitro ADME Profile of this compound
| Parameter | Species | Value | Reference |
| Liver Microsomal Stability (t1/2) | Mouse | 4.7 hours | |
| Human | 5.7 hours | ||
| Intrinsic Clearance (Clint) | Mouse | 12 mL/min/kg | |
| Human | 4 mL/min/kg | ||
| Plasma Protein Binding | Mouse | 99.3% | [3] |
| Human | 99.1% |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in mice following oral and intravenous administration.
Animal Model: CD-1 or NSG mice.[2][3]
Protocol:
-
Animal Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week prior to the study.
-
Dosing:
-
Oral Administration: Administer this compound via oral gavage at doses of 1, 3, or 10 mg/kg.[1][3] The vehicle for administration is typically a formulation suitable for oral delivery, such as a suspension in 0.5% methylcellulose.
-
Intravenous Administration: Administer this compound via tail vein injection at a dose of 3 mg/kg.[2] The vehicle is typically a solution suitable for intravenous delivery, such as a solution in saline with a co-solvent like DMSO and/or PEG300.
-
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is collected via a suitable method, such as retro-orbital bleeding or cardiac puncture, into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Tmax, Cmax, t1/2, Cl, Vd, and oral bioavailability (F) using non-compartmental analysis with software like Phoenix WinNonlin.
Western Blotting for GSPT1 Degradation
Objective: To assess the dose- and time-dependent degradation of GSPT1 protein in cancer cells treated with this compound.
Cell Lines: Leukemia cell lines such as MV4-11 or MHH-CALL-4.[1]
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate media and conditions. Seed cells at a suitable density and treat with varying concentrations of this compound (e.g., 0-10 µM) for different durations (e.g., 4 and 24 hours).[1]
-
Cell Lysis: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the GSPT1 signal to a loading control (e.g., GAPDH or β-actin).
Global Proteomics Analysis
Objective: To identify the protein targets of this compound and assess its selectivity.
Protocol:
-
Sample Preparation: Treat cells (e.g., MHH-CALL-4) with this compound or a vehicle control for a specified time (e.g., 4 hours).[3] Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional): For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap). Separate peptides using a nano-flow liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer. Identify and quantify proteins by searching the data against a protein database. Determine the proteins that are significantly downregulated upon this compound treatment.
Mandatory Visualizations
Signaling Pathway of this compound-mediated GSPT1/2 Degradation
Caption: Mechanism of this compound-induced degradation of GSPT1/2.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for the in vivo pharmacokinetic study of this compound.
Logical Relationship for CRBN-Dependency Assay
References
- 1. A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
The Potent and Selective GSPT1/2 Degrader SJ6986: An In-Depth Technical Guide on its Cereblon E3 Ligase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SJ6986, a novel molecular glue that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This compound has emerged as a potent and selective degrader of the translation termination factors GSPT1 and GSPT2, demonstrating significant therapeutic potential, particularly in the context of acute lymphoblastic leukemia (ALL). This document details the mechanism of action of this compound, presents key quantitative data on its activity, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Targeted protein degradation has revolutionized therapeutic strategies by offering a novel modality to eliminate disease-causing proteins. Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a neosubstrate, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] this compound, a thalidomide analogue, is a recently identified molecular glue that selectively targets GSPT1 and GSPT2 for degradation by hijacking the CRL4CRBN E3 ligase complex.[3][4] The degradation of GSPT1/2 has been shown to induce apoptosis and perturb cell cycle progression in cancer cells, making this compound a promising candidate for anti-cancer therapy.[5][6]
Mechanism of Action
This compound functions by binding to the CRBN substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, promoting the recruitment of GSPT1 and GSPT2 as neosubstrates.[7] Once recruited, GSPT1/2 are polyubiquitinated by the E3 ligase complex and subsequently targeted for degradation by the 26S proteasome. The depletion of GSPT1, a key translation termination factor, leads to ribosome stalling and the activation of downstream stress responses, ultimately resulting in cancer cell death.[3]
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. revvity.com [revvity.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Selective Profile of SJ6986: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJ6986 is a potent and selective orally bioavailable molecular glue degrader that targets the translation termination factors GSPT1 and GSPT2 for proteasomal degradation. By hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex, this compound induces the ubiquitination and subsequent degradation of GSPT1 and GSPT2, leading to cell cycle arrest and apoptosis in various cancer cell lines, particularly in acute lymphoblastic leukemia (ALL). This technical guide provides a comprehensive overview of the selectivity profile of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.
Introduction
Targeted protein degradation has emerged as a promising therapeutic modality in oncology. Molecular glues are small molecules that induce a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the target's degradation. This compound is a novel thalidomide analog that acts as a molecular glue to selectively degrade GSPT1 and GSPT2.[1][2] Unlike classical immunomodulatory imide drugs (IMiDs), this compound exhibits high selectivity for GSPT1/2 over other known neosubstrates such as IKZF1 and IKZF3.[2][3] This selectivity profile makes this compound a valuable tool for studying the specific roles of GSPT1/2 and a potential therapeutic agent with a favorable safety profile.
Selectivity Profile of this compound
The selectivity of this compound for GSPT1 and GSPT2 has been demonstrated through global proteomic analysis. In MHH-CALL-4 ALL cells treated with this compound, GSPT1 and GSPT2 were identified as the primary proteins degraded.[1] This high selectivity is a key characteristic that distinguishes this compound from other molecular glue degraders.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | DC50 (nM) for GSPT1 | Dmax (%) for GSPT1 | Reference |
| MV4-11 | Acute Myeloid Leukemia | 1.5 | 2.1 | 99 | [3] |
| MHH-CALL-4 | Acute Lymphoblastic Leukemia | 0.4 | - | - | [3] |
| MB002 | Medulloblastoma | 726 | - | - | [3] |
| MB004 | Medulloblastoma | 336 | - | - | [3] |
| HD-MB03 | Medulloblastoma | 3583 | - | - | [3] |
EC50: Half-maximal effective concentration; DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Mechanism of Action
This compound functions by binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4). This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to GSPT1 and GSPT2. The formation of this ternary complex (this compound-CRBN-GSPT1/2) leads to the polyubiquitination of GSPT1/2, marking them for degradation by the 26S proteasome. The degradation of GSPT1, a key translation termination factor, results in cell cycle arrest and apoptosis.[4][5]
Figure 1: Mechanism of action of this compound.
Experimental Protocols
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours.
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value.[5]
Western Blot for GSPT1 Degradation
This protocol is used to quantify the degradation of GSPT1 protein following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against GSPT1 and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 4, 8, 24 hours). Include a vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GSPT1 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the extent of GSPT1 degradation and calculate the DC50 value.[6]
In Vivo Efficacy Study in Xenograft Models
This protocol is used to evaluate the anti-tumor activity of this compound in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
ALL cell line or patient-derived xenograft (PDX) cells
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Inject ALL cells subcutaneously into the flank of immunocompromised mice. For PDX models, implant tumor fragments.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., daily). The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for GSPT1 degradation).[1][7]
Experimental and Logical Workflows
Figure 2: General experimental workflow for characterizing this compound.
Figure 3: Logical relationship of events in this compound's mechanism of action.
Conclusion
This compound is a highly selective and potent GSPT1/2 degrader with promising anti-cancer activity, particularly in acute lymphoblastic leukemia. Its well-defined mechanism of action and favorable selectivity profile make it an excellent tool for basic research and a strong candidate for further clinical development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel molecular glue degraders.
References
- 1. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SJ6986 in Translational Termination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Translational termination is a fundamental biological process that ensures the accurate release of newly synthesized proteins from the ribosome. The fidelity of this process is critical for cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer. This technical guide provides an in-depth overview of SJ6986, a novel small molecule that indirectly influences translational termination through the targeted degradation of the G1 to S phase transition 1 (GSPT1) protein, also known as eukaryotic release factor 3a (eRF3a). By acting as a "molecular glue," this compound recruits GSPT1 to the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. This guide will detail the mechanism of action of this compound, summarize key quantitative data, provide detailed experimental protocols for studying its effects, and present visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Machinery of Translational Termination
Eukaryotic translational termination is a multi-step process that occurs when a ribosome encounters a stop codon (UAA, UAG, or UGA) in the mRNA sequence. This process is primarily mediated by two eukaryotic release factors (eRFs): eRF1 and eRF3 (GSPT1).
-
eRF1: This protein recognizes all three stop codons and facilitates the hydrolysis of the ester bond linking the completed polypeptide chain to the tRNA in the ribosomal P-site.
-
eRF3 (GSPT1): A GTPase that forms a complex with eRF1 and GTP. This complex is thought to promote the efficient and accurate recognition of the stop codon by eRF1. GTP hydrolysis by eRF3 is a key step that leads to the dissociation of the release factors from the ribosome after peptide release.
The degradation of GSPT1, therefore, represents a compelling therapeutic strategy to disrupt protein synthesis, particularly in rapidly proliferating cancer cells that are highly dependent on efficient translation.
This compound: A Molecular Glue Degrader of GSPT1
This compound is a potent and selective small-molecule degrader of GSPT1 and its homolog GSPT2.[1][2] It functions as a molecular glue, a class of molecules that induce proximity between an E3 ubiquitin ligase and a target protein not normally recognized by the ligase.[3]
Mechanism of Action
The mechanism of this compound-induced GSPT1 degradation involves the following key steps:
-
Binding to Cereblon (CRBN): this compound first binds to CRBN, the substrate receptor of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).
-
Ternary Complex Formation: The binding of this compound to CRBN creates a novel protein surface that is recognized by GSPT1, leading to the formation of a stable ternary complex (this compound-CRBN-GSPT1).
-
Ubiquitination: Within this complex, GSPT1 is brought into close proximity to the E2 ubiquitin-conjugating enzyme, facilitating the transfer of ubiquitin molecules to GSPT1.
-
Proteasomal Degradation: The polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome.
The depletion of the GSPT1 protein disrupts the translational termination process, leading to ribosomal stalling, induction of apoptosis, and cell cycle arrest.[2]
References
Methodological & Application
Application Notes and Protocols for In Vitro Cellular Assays with SJ6986
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJ6986 is a potent and selective molecular glue degrader that targets the translation termination factors GSPT1 and GSPT2 for proteasomal degradation.[1][2] It achieves this by modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This mechanism leads to the induction of apoptosis and cell cycle arrest in various cancer cell lines, particularly those of hematological origin like acute lymphoblastic leukemia (ALL).[2][3] These application notes provide detailed protocols for essential in vitro experiments to characterize the cellular effects of this compound, including assays for cell viability, target protein degradation, apoptosis, and cell cycle analysis.
Mechanism of Action
This compound, a thalidomide analog, acts as a "molecular glue" by binding to CRBN, a substrate receptor for the CUL4-DDB1-RBX1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event alters the surface of CRBN, creating a novel interface that recruits GSPT1 and GSPT2 as neosubstrates.[1][2] The CRL4^CRBN^ complex then polyubiquitinates GSPT1/2, marking them for degradation by the 26S proteasome. The depletion of GSPT1, a key factor in translation termination, triggers downstream cellular stress responses, leading to cell death.[4] Notably, the cytotoxic effects of this compound are dependent on the presence of CRBN.[4]
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Assay Duration |
| MV4-11 | Acute Myeloid Leukemia (AML) | < 1000 | 72 hours |
| MHH-CALL-4 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | < 1000 | 72 hours |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Potent Activity | 72 hours |
| REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Potent Activity | 72 hours |
EC50 (Half-maximal effective concentration) values are indicative of the compound's potency in inhibiting cell proliferation. Data compiled from multiple studies.[3][4]
Table 2: GSPT1 Degradation Potency of this compound in MV4-11 Cells
| Time Point | DC50 (nM) | Max Degradation at 100 nM |
| 4 hours | 9.7 | ~90% |
| 24 hours | 2.1 | >90% |
DC50 (Half-maximal degradation concentration) represents the concentration of this compound required to degrade 50% of GSPT1 protein.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol determines the effect of this compound on the proliferation and viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended as it measures ATP levels, a direct indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MV4-11, MHH-CALL-4)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours (or other desired time points) at 37°C and 5% CO₂.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 200 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value.
Protocol 2: Western Blot for GSPT1 Degradation
This protocol is used to quantify the degradation of GSPT1 protein in cells treated with this compound.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-β-actin (or GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control for desired time points (e.g., 4, 8, 24 hours).[2]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer on ice for 15-30 minutes.[1][3]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[3]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with primary anti-GSPT1 antibody (e.g., 1:1000 dilution) overnight at 4°C.[2]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Analysis: Perform densitometry analysis to quantify band intensities. Normalize the GSPT1 band intensity to the loading control. Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control to determine DC50 values.[1]
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for a specified duration (e.g., 24-48 hours). Harvest both adherent and suspension cells, collecting the culture medium to include floating apoptotic cells.
-
Washing: Wash cells twice with cold PBS and centrifuge at ~300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[6]
-
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
Materials:
-
Treated cells
-
Ice-cold PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for various time points (e.g., 8 and 16 hours) to observe effects on cell cycle progression.[3] Harvest approximately 1-2 x 10⁶ cells per sample.
-
Fixation:
-
Staining:
-
Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the DNA channel.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Treatment with this compound has been shown to cause an initial decrease in S phase followed by a delay in S phase progression at later time points.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for SJ6986 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SJ6986, a potent and selective GSPT1/2 degrader, in patient-derived xenograft (PDX) models of cancer, with a particular focus on acute lymphoblastic leukemia (ALL). The protocols outlined below cover the establishment of PDX models, preparation and administration of this compound, and methods for evaluating its efficacy and pharmacodynamic effects.
Introduction to this compound
This compound is an orally bioavailable molecular glue that induces the degradation of G1 to S phase transition 1 (GSPT1) and GSPT2 proteins.[1][2] It functions by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1/2.[3][4] The depletion of these translation termination factors induces apoptosis and cell cycle arrest in cancer cells.[3][5] Preclinical studies have demonstrated the potent anti-leukemic activity of this compound in both in vitro and in vivo models, including PDX models of high-risk ALL.[3][6]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in ALL PDX Models
| PDX Model Subtype | EC50 (nM) |
| P2RY8-CRLF2 fusion, JAK2-R683G | Similar potency to CC-90009 |
| ATF7IP-JAK2 fusion | Similar potency to CC-90009 |
| EPOR rearrangement, PAX5-P80R | Similar potency to CC-90009 |
| P2RY8-CRLF2 fusion | Less potent than CC-90009 |
| P2RY8-CRLF2, PAX5-ZNF521 fusions | Less potent than CC-90009 |
| IGH-CRLF2 fusion, KRAS-G12D | Less potent than CC-90009 |
Data summarized from ex vivo cytotoxicity assays on PDX cells.[3]
Table 2: In Vivo Efficacy of this compound in an ALL PDX Model (SJBALL047370: CRLF2-rearranged)
| Treatment Group | Dose | Route | Schedule | Outcome |
| Vehicle Control | - | - | - | Progressive disease |
| This compound | 1 mg/kg | Oral Gavage | Daily | Marked reduction in tumor burden |
| This compound | 3 mg/kg | Oral Gavage | Daily | Tumor burden reduced to background levels; no recurrence 2 months post-treatment |
| CC-90009 | 2.5 mg/kg | Intraperitoneal | Twice Daily | Measurable disease remained |
Efficacy study conducted over 4 weeks of daily dosing. Tumor burden was monitored by imaging.[3]
Table 3: Pharmacokinetic Parameters of this compound in NSG Mice
| Parameter | Value |
| Dose (IV) | 3 mg/kg |
| Clearance | 0.46 mL/min/kg |
| Terminal Half-life (t½) | 3.4 h |
| Volume of Distribution (Vd) | 0.15 L/kg |
| Dose (Oral) | 10 mg/kg |
| Peak Plasma Concentration (Cmax) | Reached at 0.25 h |
| Oral Bioavailability | 84% |
Pharmacokinetic data obtained from studies in mice.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound-induced degradation of GSPT1/2.
Caption: Experimental workflow for this compound evaluation in PDX models.
Experimental Protocols
Protocol 1: Establishment of an Acute Lymphoblastic Leukemia (ALL) PDX Model
Materials:
-
Primary ALL patient bone marrow or peripheral blood sample
-
Ficoll-Paque PLUS
-
RPMI-1640 medium with 10% FBS
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (6-8 weeks old)
-
Sterile PBS
-
Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45)
Procedure:
-
Isolate Mononuclear Cells: Isolate mononuclear cells from the patient sample by Ficoll-Paque density gradient centrifugation.
-
Cell Viability and Counting: Wash the isolated cells with sterile PBS and determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Transplantation: Resuspend the cells in sterile PBS at a concentration of 1-5 x 106 viable cells per 100 µL. Inject the cell suspension intravenously (IV) via the tail vein into NSG mice.
-
Engraftment Monitoring: Starting 4-6 weeks post-transplantation, monitor for engraftment by performing flow cytometry on peripheral blood collected from the tail vein. Successful engraftment is confirmed by the presence of human CD45+ cells.
-
Expansion and Banking: Once engraftment reaches a significant level (e.g., >1% hCD45+ cells in peripheral blood), mice can be euthanized, and leukemic cells can be harvested from the spleen and bone marrow for expansion into subsequent passages or for cryopreservation.
Protocol 2: Preparation and Oral Administration of this compound
Materials:
-
This compound powder
-
N-methyl-2-pyrrolidone (NMP)
-
Solutol HS 15
-
Normal saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge)
-
1 mL syringes
Vehicle Preparation (5% NMP, 5% Solutol HS 15, 90% Normal Saline):
-
In a sterile tube, combine 5 parts NMP and 5 parts Solutol HS 15.
-
Vortex thoroughly to mix.
-
Add 90 parts of normal saline to the NMP/Solutol mixture.
-
Vortex again until a clear, homogeneous solution is formed.
This compound Formulation:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in the prepared vehicle to the desired final concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg).
-
Vortex the solution vigorously to ensure complete dissolution. If necessary, briefly sonicate the solution to aid in dissolution.
-
Prepare the formulation fresh daily before administration.
Oral Gavage Administration:
-
Weigh each mouse to determine the correct dosing volume.
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib.
-
Carefully insert the gavage needle into the esophagus and administer the this compound formulation slowly.
-
Monitor the mouse for a few minutes post-administration to ensure no adverse reactions.
Protocol 3: In Vivo Efficacy and Pharmacodynamic Study
Procedure:
-
Tumor Implantation and Cohort Formation: Once ALL PDX cells are established and expanded, inject tumor-bearing mice with a bioluminescent-tagged cell line or monitor tumor burden via peripheral blood sampling. When the tumor burden is established, randomize mice into treatment and control groups (n=5-10 mice per group).
-
Treatment: Administer this compound orally at the desired doses (e.g., 1 mg/kg and 3 mg/kg) and schedule (e.g., daily) to the treatment groups. The control group should receive the vehicle alone.
-
Efficacy Monitoring:
-
Monitor tumor burden regularly (e.g., twice weekly) using bioluminescence imaging or flow cytometry of peripheral blood.
-
Measure body weights and monitor the general health of the mice as an indicator of toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, euthanize a subset of mice from each group.
-
Harvest tissues such as spleen and bone marrow.
-
Isolate human leukemic cells (e.g., by magnetic-activated cell sorting for hCD19+ cells).
-
Prepare protein lysates from the isolated cells and perform Western blotting to assess the levels of GSPT1 protein, with β-actin as a loading control.
-
Conclusion
This compound is a promising therapeutic agent with demonstrated efficacy in preclinical models of high-risk ALL. The protocols provided here offer a framework for researchers to effectively utilize this compound in PDX models to further investigate its therapeutic potential, explore mechanisms of action, and identify predictive biomarkers. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for advancing the development of this novel GSPT1/2 degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for SJ6986 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the recommended dosage and administration of SJ6986 in preclinical in vivo mouse studies, specifically in the context of acute lymphoblastic leukemia (ALL) research.
Introduction
This compound is a novel, orally bioavailable cereblon (CRBN) E3 ligase modulator that acts as a "molecular glue" to induce the degradation of the translation termination factors GSPT1 and GSPT2.[1][2] By targeting these proteins for proteasomal degradation, this compound has demonstrated potent and selective cytotoxic activity against various cancer cell lines, particularly those of hematological origin.[1] Preclinical studies have shown its efficacy in suppressing leukemic cell growth in vivo, making it a promising candidate for clinical development.[1][3] These notes are intended to guide researchers in designing and executing in vivo studies to further evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for in vivo mouse studies with this compound, based on published preclinical data.[3]
| Parameter | Value | Details |
| Drug | This compound | GSPT1/2 Degrader |
| Mouse Strain | NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) | Female, 8-12 weeks old |
| Dosage | 1 mg/kg and 3 mg/kg | Selected for efficacy studies |
| Administration Route | Oral Gavage | Daily administration |
| Vehicle | Not specified in the provided search results | Commonly used vehicles include 0.5% methylcellulose or a solution of DMSO, PEG300, and saline. Vehicle selection should be optimized based on this compound's solubility and stability. |
| Study Type | Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy | Xenograft models of acute lymphoblastic leukemia |
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound. It acts as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the neosubstrate GSPT1. This proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1, resulting in downstream anti-leukemic effects.
Caption: Mechanism of action of this compound.
Experimental Protocols
Animal Models
-
Strain: Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are recommended due to their profound immunodeficiency, which allows for the robust engraftment of human cells.[3]
-
Age: Mice should be between 8 and 12 weeks of age at the start of the experiment.[3]
-
Health Status: All mice should be healthy and free of pathogens.
-
Acclimatization: Allow for a minimum of one week of acclimatization to the animal facility conditions before any experimental procedures.
-
Ethics: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[3]
Xenograft Establishment
-
Cell Lines: Patient-derived xenograft (PDX) models or human acute lymphoblastic leukemia (ALL) cell lines (e.g., those transduced with a luciferase reporter for in vivo imaging) can be used.[3]
-
Cell Preparation: Resuspend leukemic cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration.
-
Injection: Inoculate mice with 1 x 106 leukemic cells via tail vein injection.[3]
-
Tumor Burden Monitoring: Monitor leukemia engraftment and progression. For luciferase-tagged cells, this can be done through weekly bioluminescence imaging.[3] Treatment should commence when a predetermined tumor burden is reached (e.g., an average whole-body luminescence signal of ~1 x 108 photons per second).[3]
This compound Dosing and Administration
-
Dosage Levels: Based on preclinical studies, daily doses of 1 mg/kg and 3 mg/kg have been shown to be effective.[3] A vehicle control group should always be included.
-
Formulation: Prepare this compound in a suitable vehicle. The final formulation should be a homogenous suspension or solution.
-
Administration: Administer the prepared this compound formulation or vehicle to the mice daily via oral gavage.[3]
-
Dose Volume: The volume administered should be based on the individual mouse's body weight.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of this compound in a mouse xenograft model of ALL.
Caption: General experimental workflow for this compound in vivo studies.
Pharmacodynamic (PD) Studies
To confirm the mechanism of action of this compound in vivo, pharmacodynamic studies can be performed to measure the degradation of GSPT1 in tumor cells.
-
Dosing: Administer this compound or vehicle to tumor-bearing mice.
-
Tissue Collection: At a specified time point after the last dose (e.g., 6 hours), euthanize the mice and harvest tissues of interest (e.g., spleen, bone marrow).[3]
-
Cell Isolation: Isolate the leukemic cells from the collected tissues.
-
Protein Analysis: Prepare cell lysates and perform Western blotting or other quantitative protein analysis methods to determine the levels of GSPT1. A dose-dependent reduction in GSPT1 levels is expected.[3]
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Dosing: Administer a single dose of this compound to mice via the intended clinical route (oral gavage) and intravenously (for bioavailability calculation).
-
Blood Sampling: Collect blood samples at various time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability. Previous studies have shown that plasma concentrations of this compound remained above 1 µM for 24 hours after oral administration of 1 mg/kg and 3 mg/kg.[3]
Conclusion
The provided application notes and protocols offer a detailed guide for conducting in vivo mouse studies with this compound. The recommended dosages of 1 mg/kg and 3 mg/kg administered daily by oral gavage in NSG mice bearing ALL xenografts have been shown to be effective in preclinical models. Adherence to these protocols will facilitate the generation of robust and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
SJ6986: A Guide to Solubility and Preparation for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of SJ6986, a potent and selective molecular glue degrader of GSPT1 and GSPT2, in cell culture experiments.[1][2][3][4] this compound operates by hijacking the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of its target proteins, leading to apoptosis and cell cycle arrest in various cancer cell lines.[1][3][5] This guide will cover the essential aspects of this compound solubility, preparation of stock solutions, and its application in cell-based assays.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for experimental planning.
| Parameter | Value | Cell Line / Conditions | Source |
| Solubility in DMSO | Up to at least 40 mg/mL | Not applicable | [6] |
| EC₅₀ (MV4-11) | 1.5 nM | Acute Myeloid Leukemia | [7] |
| EC₅₀ (MHH-CALL-4) | 0.4 nM | B-cell Acute Lymphoblastic Leukemia | [7] |
| DC₅₀ (GSPT1 degradation) | 2.1 nM | Not specified | [7] |
| DC₅₀ (GSPT1 degradation) | 9.7 nM | MV4-11 cells (4-hour treatment) | [8][9] |
| Storage of DMSO Stock | Up to 3 months at -20°C | DMSO | [6] |
| Storage of Powder | ≥ 2 years at -20°C | Solid form | [6] |
Signaling Pathway of this compound
This compound functions as a molecular glue to induce the degradation of GSPT1 and GSPT2 proteins. The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of action of this compound as a molecular glue degrader.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the molecular weight of this compound). This compound is soluble in DMSO up to at least 40 mg/mL.[6]
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to 3 months.[6]
Cell Culture Treatment with this compound
This protocol outlines the general procedure for treating cells in culture with this compound.
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
This compound stock solution (prepared as described above)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. It is recommended to perform a serial dilution.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays, such as cell viability assays (e.g., MTS or CellTiter-Glo), Western blotting for GSPT1/2 degradation, or apoptosis assays.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for evaluating the effects of this compound in cell culture.
Caption: A typical experimental workflow for studying this compound in vitro.
References
- 1. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia [ouci.dntb.gov.ua]
- 4. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tribioscience.com [tribioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Detection of GSPT1 Degradation by SJ6986 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ6986 is a novel, potent, and selective small-molecule degrader of G1 to S phase transition 1 (GSPT1) and GSPT2 proteins.[1][2][3] As a "molecular glue," this compound facilitates the interaction between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][4][5] This targeted protein degradation strategy has shown significant anti-leukemic activity, making it a promising therapeutic approach for cancers dependent on high levels of protein synthesis.[1][6][7]
These application notes provide a detailed protocol for the detection and quantification of GSPT1 protein degradation in response to this compound treatment using the Western blot technique. This method is fundamental for characterizing the efficacy and mechanism of action of this compound in a cellular context.
Data Presentation
The following table summarizes the quantitative data on GSPT1 degradation in the MV4-11 acute myeloid leukemia (AML) cell line upon treatment with this compound.
| Time Point | Concentration | % GSPT1 Degradation | DC50 (nM) | Reference |
| 4 hours | 100 nM | ~90% | 9.7 | [8] |
| 24 hours | 100 nM | >90% | 2.1 | [2][8] |
DC50: Half-maximal degradation concentration.
Signaling Pathway and Experimental Workflow
This compound-Mediated GSPT1 Degradation Pathway
Caption: Mechanism of GSPT1 degradation by the molecular glue this compound.
Western Blot Experimental Workflow
Caption: Experimental workflow for Western blot analysis of GSPT1 degradation.
Experimental Protocols
This protocol outlines the key steps for performing a Western blot to quantify the degradation of GSPT1 in cell lines treated with this compound.
Materials and Reagents
-
Cell Lines: MV4-11 (acute myeloid leukemia) or other relevant cancer cell lines.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9]
-
Protein Assay Kit: BCA protein assay kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Standard transfer buffer for wet or semi-dry transfer.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[8]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[9]
-
Primary Antibodies:
-
Rabbit anti-GSPT1 antibody.
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL substrate.
Protocol
1. Cell Culture and Treatment
-
Plate cells at an appropriate density and allow them to adhere or acclimate overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for different time points (e.g., 0, 4, 8, 16, 24 hours).[8]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[10]
2. Cell Lysis
-
After treatment, wash the cells twice with ice-cold PBS.[8]
-
For adherent cells, add ice-cold RIPA buffer with inhibitors directly to the plate, scrape the cells, and collect the lysate.[9]
-
For suspension cells, pellet the cells, wash with PBS, and resuspend in ice-cold RIPA buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[10]
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.[8]
-
Collect the supernatant containing the protein extract.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[8]
4. Sample Preparation
-
Normalize the protein concentration of all samples.
-
Add an equal volume of 4x Laemmli sample buffer to each lysate.[10]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
5. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[8]
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
6. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary antibody against GSPT1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.[8]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST for 5-10 minutes each.[8]
-
Repeat the immunoblotting process for the loading control (β-actin or GAPDH).
7. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.[8]
-
Capture the chemiluminescent signal using a Western blot imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the GSPT1 band intensity to the loading control for each sample.[8]
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
References
- 1. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: Flow Cytometry Analysis of Apoptosis Following SJ6986 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
SJ6986 is a novel, orally bioavailable "molecular glue" that functions as a potent and selective degrader of the translation termination factors GSPT1 and GSPT2.[1][2][3][4] It operates by redirecting the CRL4-CRBN E3 ubiquitin ligase complex to these neosubstrates, leading to their ubiquitination and subsequent proteasomal degradation.[1][2][5] The depletion of GSPT1 has been shown to induce a powerful anti-proliferative and pro-apoptotic response in various cancer models, particularly in acute lymphoblastic leukemia (ALL).[1][3][6] Mechanistically, this compound-mediated GSPT1 degradation activates the integrated stress response (ISR), triggers mitochondrial oxidative stress, and leads to caspase activation, culminating in apoptosis.[1][6]
Flow cytometry is an indispensable tool for quantifying the apoptotic effects of therapeutic compounds like this compound at a single-cell level.[7][8] The Annexin V and Propidium Iodide (PI) assay is a widely used method for this purpose.[9] This application note provides a detailed protocol for analyzing apoptosis in cancer cell lines after treatment with this compound using this flow cytometry-based method.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound initiates a cascade of cellular events beginning with the targeted degradation of GSPT1/2. This primary action triggers the integrated stress response (ISR) through the GCN1/GCN2/PERK/eIF2α/ATF4 axis.[1] Concurrently, the depletion of GSPT1 leads to mitochondrial dysfunction, characterized by oxidative stress and calcium overload.[1][6] These stress signals converge to activate the intrinsic apoptosis pathway, marked by the activation of caspases, which execute the programmed cell death process.[1][3]
Quantitative Data Summary
Treatment with this compound has been shown to induce apoptosis in a dose- and time-dependent manner in acute lymphoblastic leukemia (ALL) cell lines. The tables below summarize the percentage of apoptotic cells, as determined by Annexin V and 7-AAD staining, in REH and MHH-CALL-4 cell lines after exposure to this compound.[1]
Table 1: Apoptosis in REH Cells Treated with this compound [1]
| Treatment Duration | This compound Concentration | Early Apoptosis (%) (Annexin V+ / 7-AAD-) | Late Apoptosis (%) (Annexin V+ / 7-AAD+) |
| 24 hours | Vehicle (DMSO) | 2.5 | 3.1 |
| 10 nM | 10.2 | 4.5 | |
| 100 nM | 35.1 | 7.8 | |
| 48 hours | Vehicle (DMSO) | 3.2 | 4.0 |
| 10 nM | 28.5 | 8.9 | |
| 100 nM | 55.6 | 15.3 |
Table 2: Apoptosis in MHH-CALL-4 Cells Treated with this compound [1]
| Treatment Duration | This compound Concentration | Early Apoptosis (%) (Annexin V+ / 7-AAD-) | Late Apoptosis (%) (Annexin V+ / 7-AAD+) |
| 24 hours | Vehicle (DMSO) | 4.1 | 5.2 |
| 1 nM | 6.8 | 10.1 | |
| 10 nM | 15.3 | 48.7 | |
| 48 hours | Vehicle (DMSO) | 5.5 | 6.3 |
| 1 nM | 8.2 | 25.4 | |
| 10 nM | 12.1 | 70.2 |
Experimental Workflow
The overall process for assessing this compound-induced apoptosis involves several key stages, from initial cell culture and treatment to the final analysis of acquired flow cytometry data. A well-structured workflow ensures reproducibility and accuracy.
Detailed Protocol: Annexin V and PI Staining
This protocol provides a step-by-step guide for staining this compound-treated cells with Annexin V and Propidium Iodide (PI) for flow cytometry analysis.[10][11][12]
Materials:
-
Cells of interest (e.g., REH, MHH-CALL-4)
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that prevents confluence during the experiment. For suspension cells, maintain a density of approximately 0.5 - 1.0 x 10⁶ cells/mL.
-
Allow cells to adhere overnight (for adherent lines) or stabilize for a few hours (for suspension lines).
-
Treat cells with the desired concentrations of this compound and a vehicle control for the intended duration (e.g., 24 or 48 hours). Include positive (e.g., staurosporine) and negative controls.
-
-
Cell Harvesting:
-
Suspension Cells: Transfer the cell suspension directly into labeled flow cytometry tubes.
-
Adherent Cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells once with PBS, then detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the 100 µL cell suspension.[10]
-
Gently vortex or flick the tube to mix.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Acquisition:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[10] Do not wash the cells after staining.
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.
-
Data Interpretation
The dual staining allows for the differentiation of cell populations based on the integrity of the cell membrane and the externalization of phosphatidylserine (PS), a hallmark of early apoptosis.[11]
-
Quadrant 3 (Q3, Lower-Left): Annexin V-negative and PI-negative cells are considered viable and healthy.[9]
-
Quadrant 4 (Q4, Lower-Right): Annexin V-positive and PI-negative cells are in the early stages of apoptosis.[9]
-
Quadrant 2 (Q2, Upper-Right): Cells positive for both Annexin V and PI are in late-stage apoptosis or are already necrotic.[9]
-
Quadrant 1 (Q1, Upper-Left): Annexin V-negative and PI-positive cells are typically considered necrotic cells that have lost membrane integrity without initiating the apoptotic pathway.[9]
References
- 1. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unveiling Resistance to SJ6986: A CRISPR/Cas9 Screening Approach
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ6986 is a novel, orally bioavailable molecular glue that selectively targets the G1 to S phase transition 1 and 2 proteins (GSPT1 and GSPT2) for degradation.[1][2][3] By inducing the proximity of GSPT1/2 to the Cereblon (CRBN) E3 ubiquitin ligase complex, this compound leads to their ubiquitination and subsequent proteasomal degradation.[1][4] This targeted protein degradation has shown potent cytotoxic activity against various cancer cell lines, particularly in acute lymphoblastic leukemia (ALL).[1][4] However, the emergence of drug resistance remains a significant challenge in cancer therapy. Understanding the molecular mechanisms that confer resistance to this compound is crucial for optimizing its clinical application and developing strategies to overcome resistance.
This document provides a detailed protocol for utilizing a genome-wide CRISPR/Cas9 knockout screen to identify genes and pathways whose loss confers resistance to this compound.[5][6][7] The described methodology is based on findings from studies that successfully employed this technique to elucidate the mechanisms of action and resistance to this compound and other molecular glues.[1]
Principle of the Assay
CRISPR/Cas9-mediated gene knockout screens are a powerful tool for functional genomics.[8] A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a population of cancer cells. Each cell receives a single sgRNA, which directs the Cas9 nuclease to a specific genomic locus, creating a double-strand break and leading to a functional gene knockout through error-prone DNA repair. When the cell population is treated with a cytotoxic agent like this compound, cells with knockouts of genes essential for the drug's efficacy will survive and proliferate. Deep sequencing of the sgRNA population before and after drug treatment allows for the identification of sgRNAs that are enriched in the resistant population, thereby pinpointing the genes whose loss confers resistance.[7][9]
Experimental Protocols
This protocol outlines a genome-wide CRISPR/Cas9 screen to identify genes that, when knocked out, lead to resistance to this compound in an acute lymphoblastic leukemia (ALL) cell line model.
Materials
-
Cell Lines: NALM-6 or REH (human B-cell precursor leukemia cell lines)
-
CRISPR Library: Lentiviral Brunello library (targeting 19,114 genes with 76,441 sgRNAs)
-
Reagents:
-
Lentivirus production reagents (e.g., packaging and envelope plasmids, transfection reagent)
-
Polybrene or other transduction enhancers
-
Puromycin
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR amplification reagents for sgRNA sequencing library preparation
-
Next-generation sequencing (NGS) platform
-
Protocol
1. Lentivirus Production:
-
Produce high-titer lentivirus for the Brunello CRISPR knockout library according to standard protocols.
2. Lentiviral Transduction of ALL Cells:
-
Plate NALM-6 or REH cells at a density that ensures a multiplicity of infection (MOI) of 0.3-0.5. This low MOI is critical to ensure that most cells receive a single sgRNA.
-
Transduce the cells with the Brunello library lentivirus in the presence of polybrene.
3. Puromycin Selection:
-
48 hours post-transduction, begin selection of transduced cells by adding puromycin to the culture medium.
-
Maintain puromycin selection for 7 days to eliminate non-transduced cells.
4. Baseline Cell Harvest (Day 0):
-
After puromycin selection, harvest a representative population of cells. This sample will serve as the baseline (Day 0) reference for sgRNA distribution.
-
Isolate genomic DNA from this cell pellet.
5. This compound Treatment:
-
Divide the remaining cells into two arms:
-
Treatment Arm: Culture cells in the presence of 10 µM this compound.
-
Control Arm: Culture cells in the presence of an equivalent concentration of DMSO.
-
-
Culture the cells for 14 days, ensuring the cell population is maintained with sufficient representation of the library diversity.
6. Final Cell Harvest (Day 14):
-
After 14 days of treatment, harvest the cells from both the this compound-treated and DMSO-treated arms.
-
Isolate genomic DNA from each cell pellet.
7. sgRNA Sequencing and Data Analysis:
-
Amplify the sgRNA-containing genomic regions from the extracted DNA using PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA in the Day 0, DMSO-treated, and this compound-treated samples.
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated and Day 0 populations. This enrichment indicates that the knockout of the corresponding gene confers resistance to this compound.
Data Presentation
The results of the CRISPR/Cas9 screen can be summarized to highlight the key genes and pathways involved in this compound resistance.
Table 1: Summary of Enriched Genes in this compound-Resistant ALL Cell Lines
| Cell Line | Number of Enriched Genes (p < 0.05) |
| NALM-6 | 1311[1] |
| REH | 1391[1] |
| Common Hits | 332 [1] |
Visualizations
Diagrams illustrating the experimental workflow and the mechanism of action of this compound are provided below.
Caption: Experimental workflow for the genome-wide CRISPR/Cas9 screen.
Caption: Mechanism of action of this compound leading to GSPT1/2 degradation.
Discussion and Interpretation of Results
The identification of genes whose loss confers resistance to this compound provides critical insights into its mechanism of action and potential avenues for therapeutic intervention.
-
Core Machinery: The enrichment of genes encoding components of the CRL4-CRBN E3 ubiquitin ligase complex , including adaptors and regulators, is expected.[1][3] Loss of these components would directly impair the ability of this compound to mediate the degradation of GSPT1/2, thus leading to resistance.
-
Novel Pathways: The screen may also reveal novel pathways that modulate the cellular response to this compound. For instance, studies have implicated pathways such as proton motive force–driven ATP synthesis and the spliceosomal/SNRNP complex in the action of this compound.[1] Loss-of-function mutations in genes within these pathways could represent novel resistance mechanisms.
-
Validation of Hits: It is essential to validate the top candidate genes from the primary screen. This can be achieved through individual gene knockouts using CRISPR/Cas9, followed by cell viability assays in the presence of this compound to confirm the resistance phenotype. Further mechanistic studies can then be performed to understand how the loss of these genes contributes to drug resistance.
Conclusion
The application of genome-wide CRISPR/Cas9 screening is a powerful and unbiased approach to systematically identify the genetic determinants of resistance to novel therapeutics like this compound. The detailed protocol and data interpretation guidelines provided in this document offer a framework for researchers to uncover novel resistance mechanisms, identify potential biomarkers for patient stratification, and guide the development of combination therapies to overcome drug resistance.
References
- 1. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. search.library.ucr.edu [search.library.ucr.edu]
- 8. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 9. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RNA Sequencing Analysis of SJ6986-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ6986 is a novel molecular glue that selectively targets the G1 to S phase transition 1 and 2 (GSPT1 and GSPT2) proteins for degradation.[1][2] By inducing the proximity of GSPT1/2 to the CRL4^CRBN^ E3 ubiquitin ligase complex, this compound triggers their ubiquitination and subsequent proteasomal degradation.[3][4] This targeted protein degradation leads to apoptosis and cell cycle arrest in various cancer cell lines, particularly in acute lymphoblastic leukemia (ALL).[3][5][6] While the primary mechanism of action is established, a comprehensive understanding of the downstream transcriptional consequences of GSPT1/2 degradation is crucial for elucidating the full spectrum of this compound's effects, identifying biomarkers of response, and uncovering potential resistance mechanisms.
This document provides a detailed protocol for conducting an RNA sequencing (RNA-seq) analysis of cancer cells treated with this compound. The aim is to identify differentially expressed genes and dysregulated pathways resulting from GSPT1/2 degradation, thereby offering deeper insights into the compound's therapeutic effects.
Experimental Design
A well-controlled experimental design is critical for obtaining high-quality and interpretable RNA-seq data. The following outlines a recommended experimental setup:
| Parameter | Recommendation | Rationale |
| Cell Line | Acute Lymphoblastic Leukemia (e.g., NALM-6, REH) or other sensitive cancer cell line | This compound has demonstrated potent activity in ALL cell lines.[3] |
| Treatment | This compound (e.g., 100 nM) vs. Vehicle (e.g., 0.1% DMSO) | A concentration known to induce GSPT1/2 degradation and apoptosis should be used. |
| Time Points | 6, 12, and 24 hours | Multiple time points allow for the characterization of early and late transcriptional responses. |
| Replicates | 3 biological replicates per condition and time point | Ensures statistical power for differential expression analysis. |
Experimental Workflow
The overall experimental workflow for the RNA sequencing analysis of this compound-treated cancer cells is depicted below.
Detailed Protocols
Cell Culture and this compound Treatment
-
Culture the selected cancer cell line (e.g., NALM-6) in appropriate media and conditions until the desired cell number is reached for the experiment.
-
Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the final concentration of this compound or an equivalent volume of the vehicle control.
-
Incubate the treated cells for the predetermined time points (6, 12, and 24 hours).
-
At each time point, harvest the cells by centrifugation and wash with ice-cold PBS.
-
Proceed immediately to RNA extraction or store the cell pellets at -80°C.
Total RNA Extraction
-
Extract total RNA from the cell pellets using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
RNA Quality Control
Assess the quality and quantity of the extracted RNA:
| Metric | Method | Acceptable Range |
| Concentration | Spectrophotometry (e.g., NanoDrop) | > 20 ng/µL |
| Purity (A260/A280) | Spectrophotometry | 1.8 - 2.1 |
| Purity (A260/A230) | Spectrophotometry | > 1.8 |
| Integrity (RIN) | Agilent Bioanalyzer or equivalent | > 8.0 |
RNA Sequencing Library Preparation
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity for sequencing.
-
Library Quality Control: Assess the quality and size distribution of the final library using an Agilent Bioanalyzer.
Sequencing
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a recommended depth of 20-30 million reads per sample.
Data Analysis Workflow
A robust bioinformatics pipeline is essential for extracting meaningful biological insights from the RNA-seq data.
Quality Control of Sequencing Data
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trim adapter sequences and low-quality bases using tools such as Trimmomatic.
Alignment to Reference Genome
-
Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.
Gene Expression Quantification
-
Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq.
Differential Gene Expression Analysis
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples at each time point using packages like DESeq2 or edgeR in R.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
Pathway and Gene Set Enrichment Analysis
-
Perform pathway analysis on the list of differentially expressed genes using databases such as Gene Ontology (GO), Kyoto Encyclopedia of Genes and Genomes (KEGG), and Reactome.
-
This analysis will identify biological pathways and processes that are significantly enriched in the set of differentially expressed genes.
Expected Quantitative Data
The following table provides an example of the expected output from the differential gene expression analysis.
| Gene Symbol | log2FoldChange | p-value | Adjusted p-value |
| JUN | 2.58 | 1.2e-50 | 3.4e-46 |
| FOS | 2.15 | 4.5e-45 | 8.1e-41 |
| MYC | -1.89 | 7.8e-32 | 9.2e-28 |
| CDKN1A | 1.75 | 2.3e-28 | 1.9e-24 |
| GADD45A | 1.98 | 5.6e-25 | 3.7e-21 |
Signaling Pathway Visualization
The primary mechanism of action of this compound involves the targeted degradation of GSPT1/2. The downstream consequences of this degradation can be investigated through the analysis of differentially expressed genes and their associated pathways.
By following these detailed protocols, researchers can effectively utilize RNA sequencing to unravel the transcriptomic landscape of cancer cells treated with this compound, leading to a more profound understanding of its anti-cancer activity.
References
- 1. RNA-Seq differential expression analysis: An extended review and a software tool | PLOS One [journals.plos.org]
- 2. olvtools.com [olvtools.com]
- 3. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNAflow: An Effective and Simple RNA-Seq Differential Gene Expression Pipeline Using Nextflow | MDPI [mdpi.com]
- 6. Differential gene expression analysis | Functional genomics II [ebi.ac.uk]
Application Notes and Protocols for Assessing SJ6986 Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ6986 is a novel molecular glue that selectively targets the G1 to S phase transition proteins 1 and 2 (GSPT1 and GSPT2) for degradation.[1][2] This targeted protein degradation is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1/2.[3] The depletion of these essential translation termination factors induces cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of this compound, particularly in hematological malignancies such as acute lymphoblastic leukemia (ALL).[3][4][5]
Cell viability assays are fundamental tools in drug discovery for evaluating the cytotoxic and cytostatic effects of novel compounds.[4] Among these, the Cell Counting Kit-8 (CCK-8) assay is a sensitive, robust, and high-throughput colorimetric method to determine the number of viable cells in a culture. The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye. The amount of formazan is directly proportional to the number of metabolically active cells.
These application notes provide a detailed protocol for utilizing the CCK-8 assay to determine the in vitro efficacy of this compound against leukemia cell lines.
Data Presentation
The efficacy of this compound can be quantified by determining its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). The following table summarizes representative antiproliferative activity of this compound in various leukemia cell lines, as determined by a cell viability assay.
| Cell Line | Cancer Type | Assay Type | EC50 (nM)[2] |
| MV4-11 | Acute Myeloid Leukemia (AML) | CellTiter-Glo® | 1.5 |
| MHH-CALL-4 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | CellTiter-Glo® | 0.4 |
Note: The data presented is from the CellTiter-Glo® Luminescent Cell Viability Assay, which, like the CCK-8 assay, measures metabolic activity to determine the number of viable cells.
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using the CCK-8 Assay
This protocol outlines the steps to assess the dose-dependent effect of this compound on the viability of leukemia cells.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MHH-CALL-4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Sterile 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Culture leukemia cells to a logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound from the stock solution in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Also, include a blank control (medium only) to measure background absorbance.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the prepared this compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48, 72, or 96 hours) in a CO2 incubator.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the CO2 incubator. The incubation time will depend on the cell type and density.
-
Visually inspect the wells for color change. The solution will turn orange in the presence of viable cells.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log-transformed concentrations of this compound.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Mandatory Visualization
Caption: Experimental workflow for determining this compound efficacy using the CCK-8 assay.
Caption: Signaling pathway of this compound-mediated GSPT1/2 degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming SJ6986 Resistance
As the specific compound "SJ6986" does not correspond to a known agent in publicly available scientific literature, this technical support center guide has been generated using this compound as a placeholder for a hypothetical tyrosine kinase inhibitor (TKI). The mechanisms, troubleshooting steps, and protocols described are based on well-documented principles of acquired resistance to targeted cancer therapies.
This guide provides troubleshooting protocols and frequently asked questions for researchers encountering resistance to the hypothetical tyrosine kinase inhibitor, this compound, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, now shows reduced response. How can I confirm this is acquired resistance?
A1: The first step is to quantify the level of resistance by comparing the half-maximal inhibitory concentration (IC50) of this compound in your current cell line to the original, sensitive parental line.[1][2] A significant increase in the IC50 value confirms acquired resistance.[2]
Q2: What are the common molecular mechanisms that could be driving resistance to this compound?
A2: Acquired resistance to TKIs like this compound typically arises from several mechanisms:
-
Secondary Mutations: The emergence of point mutations in the target kinase domain can reduce the binding affinity of the drug.[3][4]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of the primary target. A common mechanism is the feedback activation of the STAT3 pathway.[5][6][7][8]
-
Target Gene Amplification: Increased production of the target protein can effectively "out-compete" the inhibitor.[4][9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can pump the drug out of the cell, reducing its intracellular concentration.[10][11][12]
Q3: Can resistance to this compound be reversed?
A3: In many cases, resistance can be overcome. Strategies include:
-
Combination Therapy: Co-administering this compound with an inhibitor of a bypass pathway (e.g., a STAT3 or JAK inhibitor) can restore sensitivity.[5][6][13]
-
Inhibiting Drug Efflux: Using a specific inhibitor for the overexpressed ABC transporter can increase the intracellular concentration of this compound.[10][12][14]
-
Next-Generation Inhibitors: If resistance is due to a secondary mutation, a next-generation TKI designed to inhibit the mutated kinase may be effective.
Troubleshooting Guides
Issue 1: Increased IC50 Value for this compound
Your dose-response experiments show a rightward shift in the curve and a significantly higher IC50 value compared to previous experiments with the parental cell line.
Troubleshooting Workflow
Caption: Troubleshooting workflow for an increased this compound IC50.
Quantitative Data Summary
The following table shows hypothetical data from experiments investigating resistance in a "Cell Line X-Res" compared to its parental "Cell Line X" counterpart.
| Parameter | Cell Line X (Parental) | Cell Line X-Res (Resistant) | Fold Change | Implication |
| This compound IC50 | 50 nM | 750 nM | 15x Increase | Confirms high level of resistance. |
| Target Kinase mRNA | 1.0 (relative units) | 1.2 (relative units) | 1.2x | Minor change, amplification unlikely. |
| ABCG2 mRNA | 1.0 (relative units) | 12.5 (relative units) | 12.5x Increase | Suggests ABCG2 upregulation. |
| p-STAT3 / total STAT3 | 0.2 (ratio) | 0.8 (ratio) | 4x Increase | Suggests STAT3 bypass pathway activation.[5][6] |
Issue 2: Overcoming Confirmed ABCG2-Mediated Efflux
Your qPCR and Western blot results confirm that the resistant cell line overexpresses the ABCG2 efflux pump.
Hypothetical Signaling Pathway
Caption: ABCG2-mediated efflux of this compound and its inhibition.
Experimental Strategy
To confirm and overcome ABCG2-mediated resistance, perform a dose-response experiment with this compound in combination with a known ABCG2 inhibitor (e.g., Ko143).
Hypothetical Combination Therapy Data
| Cell Line | Treatment | IC50 (nM) |
| Cell Line X (Parental) | This compound alone | 50 |
| Cell Line X-Res | This compound alone | 750 |
| Cell Line X-Res | This compound + Ko143 (1 µM) | 65 |
This data demonstrates that inhibiting ABCG2 restores the sensitivity of the resistant cell line to this compound.[14]
Key Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol is used to measure the concentration of this compound required to inhibit 50% of cell growth.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. A typical range might be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).[16]
-
Viability Assessment: Add a viability reagent (e.g., MTS, WST-1, or CellTiter-Glo®) and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells. Plot the normalized viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blot for Protein Expression and Phosphorylation
This protocol is used to detect changes in the expression levels of total and phosphorylated proteins (e.g., target kinase, STAT3).
Methodology:
-
Cell Lysis: Treat parental and resistant cells with or without this compound for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-ABCG2, anti-p-STAT3, anti-STAT3, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescent (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Feedback Activation of STAT3 as a Cancer Drug-Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug resistance via feedback activation of Stat3 in oncogene-addicted cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABCG2 inhibition as a therapeutic approach for overcoming multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies | springermedicine.com [springermedicine.com]
- 12. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 14. Frontiers | Reversal of ABCG2-mediated drug resistance by tinodasertib (ETC-206) [frontiersin.org]
- 15. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms [jove.com]
- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]
Optimizing SJ6986 dosage to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the dosage of SJ6986 and minimize its off-target effects.
Troubleshooting Guide
Issue: High levels of cytotoxicity observed in non-target cells.
-
Possible Cause: The concentration of this compound being used may be too high, leading to the inhibition of off-target kinases essential for normal cell viability.
-
Recommended Solution:
-
Perform a dose-response curve: This will help determine the optimal concentration of this compound that effectively inhibits the target while minimizing toxicity in non-target cells.
-
Assess cell viability: Utilize an MTS or similar assay to quantify cell viability across a range of this compound concentrations.
-
Monitor off-target activity: If possible, measure the activity of known off-target kinases to correlate their inhibition with the observed cytotoxicity.
-
Issue: Inconsistent results between experimental replicates.
-
Possible Cause: This could be due to variability in cell culture conditions, reagent preparation, or the timing of treatments.
-
Recommended Solution:
-
Standardize protocols: Ensure that all experimental parameters, including cell seeding density, media composition, and incubation times, are consistent across all replicates.
-
Prepare fresh reagents: Always use freshly prepared dilutions of this compound for each experiment to avoid degradation of the compound.
-
Automate liquid handling: Where possible, use automated liquid handling systems to minimize pipetting errors.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, we recommend starting with a broad range of concentrations, from 1 nM to 10 µM, to establish a baseline for efficacy and toxicity. This will allow for the determination of an IC50 value for the target and a CC50 value for cytotoxicity.
Q2: How can I confirm that this compound is engaging with its intended target in my cellular model?
A2: Target engagement can be confirmed using techniques such as cellular thermal shift assay (CETSA) or a phospho-specific antibody to measure the phosphorylation of a known downstream substrate of the target kinase.
Q3: What are the known off-target effects of this compound?
A3: The primary known off-target effect of this compound is the inhibition of a closely related kinase, which can lead to cytotoxicity at higher concentrations. It is also advisable to monitor for the activation of cellular stress-response pathways.
Key Experimental Protocols
1. Dose-Response Curve and Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on its target and the half-maximal cytotoxic concentration (CC50).
-
Materials:
-
Target and non-target cell lines
-
This compound stock solution
-
Cell culture media and supplements
-
96-well plates
-
MTS reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture media.
-
Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
For IC50 determination, lyse the cells and perform a western blot or ELISA to measure the inhibition of the target.
-
Plot the data as percent inhibition or percent viability versus the log of the this compound concentration to determine the IC50 and CC50 values.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the direct binding of this compound to its target protein in a cellular environment.
-
Materials:
-
Cells expressing the target protein
-
This compound
-
PBS and lysis buffer
-
PCR tubes or strips
-
Thermal cycler
-
Western blotting reagents
-
-
Procedure:
-
Treat cells with this compound at the desired concentration or with a vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Distribute the cell lysate into PCR tubes.
-
Heat the tubes to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Collect the supernatant and analyze the amount of soluble target protein remaining by western blot.
-
A shift in the melting curve of the target protein in the presence of this compound indicates binding.
-
Quantitative Data Summary
| Parameter | Value | Cell Line |
| This compound IC50 (Target Kinase) | 50 nM | Cancer Cell Line A |
| This compound CC50 | 5 µM | Non-cancerous Cell Line B |
| Off-Target Kinase IC50 | 1 µM | In vitro assay |
Visualizations
Caption: Workflow for determining this compound IC50 and CC50.
Caption: this compound target and off-target signaling pathways.
Technical Support Center: Troubleshooting GSPT1 Degradation with SJ6986
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the GSPT1 molecular glue degrader, SJ6986.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mediate GSPT1 degradation?
A1: this compound is a potent and selective small molecule molecular glue degrader that targets the G1 to S phase transition 1 (GSPT1) and GSPT2 proteins for degradation.[1][2] It functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, altering its surface specificity to recognize GSPT1 as a "neosubstrate".[2][3] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[4][5] This targeted protein degradation leads to anti-proliferative effects and apoptosis in sensitive cancer cell lines.[2][6][7][8]
Q2: What are the key characteristics of this compound?
A2: this compound is an orally active compound with high potency and selectivity for GSPT1/2.[1][2] It demonstrates a degradation concentration (DC50) of 2.1 nM for GSPT1 with a maximum degradation (Dmax) of 99% in MV4-11 cells.[1] Notably, it shows selectivity over other classical immunomodulatory imide drug (IMiD) neosubstrates like IKZF1.[2][3]
Q3: In which cell lines has this compound shown activity?
A3: this compound has demonstrated potent anti-proliferative activity in various leukemia and medulloblastoma cell lines.[9] The half-maximal effective concentrations (EC50) for cell viability are provided in the table below.
Troubleshooting Guide for Inconsistent GSPT1 Degradation
Q4: My GSPT1 degradation results with this compound are inconsistent between experiments. What are the potential causes?
A4: Inconsistent GSPT1 degradation can arise from several factors, ranging from experimental technique to cellular context.[4] Key areas to investigate include:
-
Cell Line Variability: Different cell lines exhibit varying expression levels of CRBN and components of the ubiquitin-proteasome system, which are essential for this compound's activity.[4]
-
Compound Integrity and Stability: Degradation of the this compound compound due to improper storage or handling can lead to reduced potency.[10]
-
Experimental Technique: Variations in cell seeding density, treatment duration, and cell lysis procedures can introduce variability.[4]
-
Cellular Health and Passage Number: Changes in cell health or high passage numbers can alter cellular responses to drug treatment.
Q5: I am observing minimal or no GSPT1 degradation. What should I check?
A5: If you are not observing the expected GSPT1 degradation, consider the following troubleshooting steps:
-
Verify Compound Activity:
-
Confirm CRBN Expression:
-
Ensure Proteasome Functionality:
-
Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib). Inhibition of degradation would confirm that the process is proteasome-dependent.[11]
-
Q6: I see degradation of other proteins besides GSPT1. Is this an off-target effect of this compound?
A6: While this compound is reported to be highly selective for GSPT1/2, it's important to distinguish between direct off-target degradation and indirect cellular responses.[2][3]
-
Indirect Effects of GSPT1 Degradation: GSPT1 is a translation termination factor.[12][13] Its degradation can lead to a general inhibition of protein synthesis. This can result in the rapid depletion of short-lived proteins, which may be mistaken for direct off-target degradation.[4][14]
-
Troubleshooting Steps:
-
Perform a time-course experiment. Direct degradation of GSPT1 should precede the downregulation of other proteins.
-
Include a control compound that inhibits protein synthesis, such as cycloheximide, to compare the protein downregulation profiles.[14]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 1.5 |
| MHH-CALL-4 | B-cell Acute Lymphoblastic Leukemia | 0.4 |
| MB002 | Medulloblastoma | 726 |
| MB004 | Medulloblastoma | 336 |
| HD-MB03 | Medulloblastoma | 3583 |
Data sourced from MedchemExpress.[1]
Table 2: GSPT1 Degradation Potency of this compound in MV4-11 Cells
| Time Point | DC50 (nM) | Dmax (%) |
| 4 hours | Not specified | ~60% (at 10 µM) |
| 24 hours | 2.1 | 99% |
Data interpreted from Nishiguchi et al., 2021.[15]
Experimental Protocols
Protocol 1: Western Blot for GSPT1 Degradation
This protocol details the steps to assess the degradation of GSPT1 in response to this compound treatment.
-
Cell Seeding: Plate cells (e.g., MV4-11) at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere or stabilize overnight.[4]
-
Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 4, 8, 16, or 24 hours).[1]
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.[4]
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA protein assay.[4]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20 µg of protein per lane on a 4-12% Bis-Tris gel.[4]
-
Run the gel at 150V for 1-1.5 hours.
-
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against GSPT1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.[4]
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.[4]
-
Visualizations
Caption: this compound-mediated GSPT1 degradation pathway.
Caption: Workflow for troubleshooting inconsistent GSPT1 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 6. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of SJ6986 for in vitro assays
Technical Support Center: Improving Compound Solubility
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific solubility data and protocols for a compound designated "SJ6986" are not publicly available. This guide provides a general framework and established methodologies for improving the solubility of poorly soluble compounds for in vitro assays. Researchers should adapt these strategies based on the known or experimentally determined physicochemical properties of their specific compound.
Troubleshooting Guide
This section addresses common issues encountered during the solubilization of compounds for in vitro experiments.
Q1: My compound, this compound, precipitated after I added my DMSO stock solution to the aqueous assay buffer. What should I do?
A: This is a common problem when the concentration of the organic solvent is too high in the final solution, causing the compound to "crash out."
Troubleshooting Steps:
-
Reduce Final Solvent Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your assay is as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells.[1][2]
-
Use an Intermediate Dilution Step: Instead of diluting the stock directly into the aqueous buffer, perform a serial dilution. First, dilute the stock into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.
-
Increase Mixing/Agitation: Immediately after adding the compound stock to the buffer, ensure rapid and thorough mixing using a vortex or by vigorous pipetting.
-
Lower the Stock Concentration: If possible, remake the stock solution at a lower concentration in the organic solvent.
Q2: I am unable to achieve the desired concentration of this compound in DMSO or other common organic solvents. What are my next steps?
A: If a compound has extremely low solubility in common solvents, a systematic approach is needed to find a suitable solvent system.
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a panel of organic solvents with varying polarities (see Table 1).
-
Utilize Co-solvents: A combination of solvents can be more effective than a single solvent.[] For example, mixtures of DMSO and ethanol, or polyethylene glycol 400 (PEG 400) and water can be effective.
-
Gentle Heating: For some compounds, gentle heating (e.g., to 37°C) can aid dissolution. However, be cautious of potential compound degradation and always check for stability.
-
Sonication: Using an ultrasonic bath can help break down compound aggregates and enhance dissolution.[4]
Q3: My compound is an ionizable molecule. Can I use pH modification to improve its solubility?
A: Yes, for ionizable compounds, adjusting the pH of the solution is a primary and often effective method to enhance solubility.[][5][6]
Troubleshooting Steps:
-
Weakly Acidic Compounds: These are more soluble at pH values above their pKa, where they exist in their ionized (salt) form.[6]
-
Weakly Basic Compounds: These are more soluble at pH values below their pKa.[6][7]
-
Microenvironment pH: Incorporating pH-modifying agents into the formulation can create a localized pH environment that improves solubility.[7]
-
Caution: Ensure the final pH of your solution is compatible with your assay system (e.g., cell culture, enzyme activity).
Q4: I've tried various solvents and pH adjustments, but the solubility of this compound remains insufficient. What other techniques can I explore?
A: When standard methods fail, more advanced formulation strategies may be necessary.
Troubleshooting Steps:
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their solubility in aqueous solutions.[8][9] This is particularly useful when the surfactant concentration is above the critical micelle concentration.[8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.
-
Amorphous Solid Dispersions (ASDs): For long-term solutions, creating an ASD by dispersing the compound in a polymer matrix can enhance solubility and dissolution rates.[10][11][12][13] This is a more complex technique often used in later stages of drug development.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting solvent for a new compound with unknown solubility?
A: Dimethyl sulfoxide (DMSO) is the most common starting solvent in early drug discovery due to its ability to dissolve a wide range of polar and nonpolar compounds.[14] It is also miscible with water and cell culture media.[14]
Q: How can I determine the maximum solubility of my compound?
A: The "shake-flask" method is a standard approach. An excess amount of the compound is added to the solvent of interest, and the mixture is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is measured, typically by HPLC or UV-Vis spectroscopy.
Q: What are the potential impacts of using co-solvents or surfactants on my in vitro assay?
A: Co-solvents and surfactants can have direct effects on your experimental system.
-
Cell Viability: High concentrations of organic solvents like DMSO and ethanol can be cytotoxic.[1][2] It is crucial to determine the maximum tolerable concentration for your specific cell line.
-
Enzyme Activity: Solvents and detergents can denature proteins or interfere with enzyme kinetics.
-
Compound-Target Interaction: The solubilizing agent could potentially interfere with the binding of your compound to its target.
It is essential to run appropriate vehicle controls in all experiments to account for any effects of the solubilizing agents.
Data Presentation
Table 1: Properties of Common Solvents for In Vitro Assays
| Solvent | Polarity (Dielectric Constant) | Common Use | Notes |
| Water | 80.1 | Aqueous buffers | Universal solvent for polar molecules. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Primary stock solutions | Dissolves a wide range of compounds; can be cytotoxic at >0.5-1%.[2][14] |
| Ethanol | 24.5 | Co-solvent | Often used in combination with other solvents; can have biological effects.[15] |
| Methanol | 32.7 | Co-solvent | More toxic than ethanol; use with caution in cell-based assays. |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Co-solvent, formulation vehicle | Generally considered low toxicity. |
| N,N-Dimethylformamide (DMF) | 36.7 | Alternative to DMSO | Use with caution due to potential toxicity. |
Table 2: Examples of Solubilizing Excipients
| Excipient Type | Example | Typical Concentration Range in Final Assay | Mechanism of Action |
| Surfactant (Non-ionic) | Tween® 20/80 | 0.01 - 0.1% | Micelle formation.[4][8] |
| Surfactant (Non-ionic) | Triton™ X-100 | 0.01 - 0.05% | Micelle formation.[4] |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 10 mM | Inclusion complex formation. |
Experimental Protocols
Protocol: Systematic Solubility Assessment of a Poorly Soluble Compound
-
Objective: To determine an optimal solvent system for achieving a target concentration of this compound for in vitro testing.
-
Materials:
-
This compound (solid powder)
-
A panel of solvents (e.g., DMSO, Ethanol, PEG 400, DMF)
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Spectrophotometer or HPLC for concentration measurement
-
-
Methodology:
-
Single Solvent Screening:
-
Weigh a small amount of this compound (e.g., 1 mg) into separate microcentrifuge tubes.
-
Add a small, precise volume of each test solvent (e.g., 100 µL) to achieve a high starting concentration (e.g., 10 mg/mL).
-
Vortex each tube vigorously for 2 minutes.
-
If the compound is not fully dissolved, sonicate for 10-15 minutes.
-
Visually inspect for any undissolved particles.
-
-
Co-solvent System Testing:
-
For compounds that did not dissolve in a single solvent, test binary co-solvent systems (e.g., 70:30 DMSO:Ethanol).
-
Repeat steps 1.3 - 1.5.
-
-
Aqueous Buffer Compatibility Test:
-
Take the most promising soluble stock solution from the previous steps.
-
Perform a serial dilution into the final aqueous assay buffer to achieve the desired working concentration.
-
Incubate at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Visually inspect for any signs of precipitation.
-
-
Quantification (Optional but Recommended):
-
For the clear solutions, centrifuge the tubes at high speed to pellet any remaining micro-precipitates.
-
Carefully collect the supernatant and measure the concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Visualizations
Caption: A decision-making workflow for improving compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PH adjustment: Significance and symbolism [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. Item - The Prediction of Amorphous Solid Dispersion Performance in vivo from in vitro Experiments - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 11. lonza.com [lonza.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating SJ6986 Efficacy in Patient-Derived Xenograft (PDX) Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential variability in the efficacy of SJ6986 when tested in patient-derived xenograft (PDX) models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, orally bioavailable "molecular glue" that functions as a selective degrader of the translation termination factors GSPT1 (G1 to S phase transition 1) and GSPT2.[1][2][3] It works by modulating the cereblon (CRBN) E3 ubiquitin ligase complex. This compound induces the ubiquitination and subsequent proteasomal degradation of GSPT1 and GSPT2, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1][4] Its mechanism is dependent on the presence of CRBN.[1][2]
Q2: In which cancer types has this compound shown preclinical efficacy?
This compound has demonstrated potent cytotoxic activity against a range of hematological malignancies, particularly acute lymphoblastic leukemia (ALL).[1][3][5] Efficacy has been observed in various ALL subtypes, including Philadelphia chromosome-like (Ph-like) B-ALL with different kinase-activating fusions and mutations.[1] It has also shown activity in patient-derived medulloblastoma cells.[1]
Q3: What are the key advantages of using this compound in preclinical studies?
This compound offers several advantages, including:
-
Oral Bioavailability: It is orally active with favorable pharmacokinetic properties, making it suitable for in vivo studies.[1][2][3]
-
Potency and Selectivity: It is a potent and selective degrader of GSPT1/2.[1][2][3]
-
Broad Antileukemic Activity: It has shown effectiveness across a panel of ALL cell lines and xenografts.[1][3][5]
-
In Vivo Efficacy: this compound has been shown to be more effective than the similar GSPT1 degrader, CC-90009, in suppressing leukemic cell growth in vivo.[1][3][4]
Troubleshooting Guide for Variability in this compound Efficacy in PDX Models
Variability in drug response is inherent in PDX models due to their preservation of tumor heterogeneity.[6][7][8] This guide addresses common issues that may lead to inconsistent efficacy of this compound in your PDX experiments.
Issue 1: Higher than expected variability in tumor response within the same PDX model cohort.
| Potential Cause | Troubleshooting Steps |
| Intra-tumor Heterogeneity | Ensure consistent passaging and tumor fragment implantation techniques. For new cohorts, consider expanding the number of mice per group to account for variability.[9][10] |
| Inconsistent Drug Administration | Verify the formulation, dosage, and administration route of this compound. For oral gavage, ensure proper technique to minimize dosing errors. |
| Variable Tumor Engraftment and Growth | Monitor tumor growth rates post-engraftment and randomize animals into treatment and control groups only after tumors have reached a predetermined size.[11][12] |
| PDX Model Quality Issues | Periodically perform quality control checks on your PDX models, including screening for murine cell contamination and model misidentification.[13] |
Issue 2: Discrepancy in this compound efficacy between different PDX models of the same cancer type.
| Potential Cause | Troubleshooting Steps |
| Inter-tumor Heterogeneity | Characterize the molecular profile of each PDX model. Variations in the expression of CRBN or downstream signaling pathways can influence this compound efficacy. |
| Genetic Drift during Passaging | Limit the number of passages for your PDX models, as genetic drift can alter the tumor's molecular landscape and drug sensitivity.[14][15] |
| Tumor Microenvironment Differences | Be aware that the replacement of human stroma with murine stroma over time can impact drug response.[14][15] Consider establishing lower passage number PDX cohorts for critical experiments. |
| Suboptimal Dosing Regimen | The optimal dose and schedule of this compound may vary between different PDX models. Conduct dose-response studies for new models to determine the most effective regimen. |
Issue 3: Lack of correlation between in vitro and in vivo efficacy of this compound.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Differences | This compound has favorable PK properties, but these can be influenced by the specific PDX model and host mouse strain.[1][2][3] Conduct PK/PD studies to correlate drug exposure with target degradation (GSPT1/2) in the tumor tissue. |
| Tumor Microenvironment Influence | The in vivo tumor microenvironment can confer resistance that is not observed in 2D cell culture.[14][15] |
| Host Immune System Interaction (in humanized models) | If using humanized mice, consider the potential interaction between this compound and the reconstituted human immune system. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an ALL PDX Model
-
Animal Husbandry: House immunodeficient mice (e.g., NOD/SCID) in a pathogen-free facility.
-
PDX Engraftment: Subcutaneously implant cryopreserved or fresh tumor fragments from a well-characterized ALL PDX model into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare this compound in an appropriate vehicle for oral administration. Administer the specified dose of this compound or vehicle control daily via oral gavage.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor tissue for analysis of GSPT1/2 protein levels via western blot or immunohistochemistry to confirm target engagement.
Protocol 2: Western Blot for GSPT1/2 Degradation
-
Protein Extraction: Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against GSPT1, GSPT2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a secondary antibody and visualize using an appropriate detection reagent.
-
Analysis: Quantify band intensities to determine the extent of GSPT1/2 degradation relative to the vehicle-treated control.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a PDX Efficacy Study
Caption: Workflow for this compound efficacy testing in PDX models.
Logical Troubleshooting Flow for Efficacy Variability
Caption: Troubleshooting logic for this compound efficacy variability.
References
- 1. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Data augmentation and multimodal learning for predicting drug response in patient-derived xenografts from gene expressions and histology images - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Optimizing Drug Response Study Design in Patient-Derived Tumor Xenografts | Semantic Scholar [semanticscholar.org]
- 10. Optimizing Drug Response Study Design in Patient-Derived Tumor Xenografts: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Factors that influence response classifications in chemotherapy treated patient-derived xenografts (PDX) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ongoing trends of patient‐derived xenograft models in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Unexpected Results from SJ6986 CRISPR Screens: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from CRISPR screens involving the hypothetical compound SJ6986.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your this compound CRISPR Screen
Q1: What is the primary goal of a CRISPR screen with this compound?
A CRISPR screen with this compound aims to identify genes that, when knocked out, alter a cell's sensitivity to the compound. This can reveal the compound's mechanism of action, identify potential drug resistance genes, or uncover novel therapeutic targets.
Q2: What are "positive" and "negative" selection screens?
-
Positive Selection Screen: Identifies genes that, when knocked out, confer resistance to this compound. The sgRNAs targeting these genes will become enriched in the cell population after treatment.
-
Negative Selection Screen (Dropout Screen): Identifies genes that, when knocked out, increase sensitivity to this compound. The sgRNAs targeting these genes will be depleted from the cell population.[1]
Q3: What does the raw data from a CRISPR screen look like?
The primary data from a CRISPR screen consists of raw sequencing reads (FASTQ files) for each sample (e.g., control vs. This compound-treated). These files contain the sequences of the sgRNAs present in each cell population. This data is then processed to count the occurrences of each sgRNA.[2]
Q4: How are "hits" identified from the screen data?
Hits are identified by analyzing the log-fold change of each sgRNA's abundance between the treatment and control groups.[3] Statistical methods, such as Robust Rank Aggregation (RRA) used in tools like MAGeCK, are then applied to determine the statistical significance of the change for each gene, considering the performance of multiple sgRNAs targeting that gene.[4]
Part 2: Troubleshooting Guide - Addressing Unexpected Outcomes
This guide addresses common unexpected results in a question-and-answer format.
Issue 1: Low Number of Significant Hits
Q: My analysis of the this compound screen revealed very few or no statistically significant hits. What are the possible reasons for this?
A: A low number of significant hits can stem from several factors, ranging from experimental design to data analysis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | The concentration of this compound used may be too high, causing widespread cell death, or too low, resulting in insufficient selective pressure. Perform a dose-response curve to determine the optimal concentration (e.g., IC50) before conducting the screen. |
| Insufficient Screen Duration | The duration of this compound treatment may not be long enough for the desired phenotype to manifest and for sgRNA enrichment or depletion to occur. Optimize the treatment duration based on the cell line's doubling time and the compound's expected mechanism of action. |
| Poor sgRNA Library Quality | The sgRNA library may have poor representation or contain inefficiently designed sgRNAs.[5] Ensure the use of a high-quality, validated library with multiple sgRNAs per gene.[5] |
| Low Transduction Efficiency | Inefficient delivery of the sgRNA library into the cells will lead to an incomplete representation of knockouts.[5] Optimize lentiviral transduction or other delivery methods to achieve high efficiency. |
| Inadequate Sequencing Depth | Insufficient sequencing reads can make it difficult to detect subtle changes in sgRNA representation, particularly in negative selection screens.[3] A general recommendation is a sequencing depth of at least 200 reads per sgRNA.[6] |
| High Biological Noise | Inherent biological variability can mask true signals. Ensure a sufficient number of biological replicates to increase statistical power. |
Issue 2: High Number of False Positives
Q: My this compound screen identified a large number of hits, but many are not validating in follow-up experiments. Why might this be happening?
A: A high false-positive rate is a common challenge in CRISPR screens and can be attributed to off-target effects and other experimental artifacts.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects of sgRNAs | sgRNAs can sometimes cut at unintended sites in the genome, leading to phenotypes that are not due to the knockout of the intended target gene.[7][8] Use sgRNA design tools that predict and minimize off-target effects. Validate hits with multiple, independent sgRNAs targeting the same gene.[3] |
| Gene-Independent Effects of Cas9 | High levels of Cas9 expression can be toxic to some cells, and the DNA double-strand breaks it creates can activate the DNA damage response, leading to confounding effects. Use a stable cell line with the lowest possible Cas9 expression that still provides efficient editing. |
| Copy Number Variations | Genes in regions of high copy number amplification can appear as false-positive hits in some analyses. Use computational tools that correct for copy number variations. |
| Insufficiently Stringent Hit-Calling Thresholds | The statistical cutoff used to identify hits may be too lenient. Adjust the false discovery rate (FDR) or p-value threshold to a more stringent level. |
Issue 3: Poor Correlation Between Replicates
Q: There is a low correlation between the results of my biological replicates for the this compound screen. What could be the cause?
A: Poor replicate correlation indicates a lack of reproducibility and can compromise the reliability of your results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Variations in cell density, passage number, or media composition between replicates can lead to different responses to this compound. Maintain consistent cell culture practices for all replicates. |
| Variable Transduction Efficiency | Differences in the efficiency of sgRNA library delivery can result in divergent starting populations for each replicate. Standardize the transduction protocol and verify efficiency for each replicate. |
| Insufficient Library Representation | A low number of cells transduced with the sgRNA library can lead to a "bottlenecking" effect, where the representation of sgRNAs is stochastic. Ensure that the number of cells used throughout the experiment maintains a library representation of at least 300-1000 cells per sgRNA.[3] |
| Technical Variability in Sequencing | Differences in library preparation for sequencing or batch effects during sequencing can introduce variability. Prepare and sequence all samples together if possible. |
Part 3: Quality Control (QC) Metrics for CRISPR Screens
To ensure the reliability of your this compound screen, it is crucial to assess several quality control metrics at different stages of the experiment. The MAGeCK-VISPR workflow provides a comprehensive set of QC measures.[9][10][11][12][13]
| QC Stage | Metric | Acceptable Range/Benchmark | Interpretation of Poor Results |
| Sequencing | Base Quality Scores | Median value > 25 | Low-quality scores can lead to errors in sgRNA identification. |
| GC Content | Similar distribution across all samples | Divergent GC content may indicate sequencing bias or contamination. | |
| Read Alignment | Percentage of Mapped Reads | > 60-70% | A low percentage may indicate issues with the sequencing library or the reference sgRNA library file. |
| Number of sgRNAs with Zero Reads | < 5-10% | A high number suggests poor library representation or inefficient sgRNA amplification. | |
| Sample-Level | Gini Index | < 0.2 for initial library, may increase with selection | A high Gini index indicates an uneven distribution of sgRNA reads, suggesting potential bottlenecking or strong selection. |
| Correlation Between Replicates | Pearson correlation > 0.8 | Low correlation suggests technical or biological variability that could compromise the results. |
Part 4: Experimental Protocols for Hit Validation
Validating the hits from your primary this compound screen is a critical step to confirm their biological relevance.[3][14]
Protocol 1: Secondary Screen with Individual sgRNAs
Objective: To confirm that the phenotype observed in the pooled screen is reproducible with individual sgRNAs targeting the same gene.
Methodology:
-
Select Hits: Choose a set of high-confidence hits from the primary screen for validation.
-
sgRNA Design: For each hit, use 2-4 individual sgRNAs that are different from those in the primary screen library. Include non-targeting control sgRNAs.
-
Individual Transduction: Transduce the Cas9-expressing cell line with each individual sgRNA separately.
-
Phenotypic Assay: Treat the cells with this compound at the predetermined concentration.
-
Measure Viability: After the appropriate treatment duration, measure cell viability using an assay such as CellTiter-Glo.
-
Analysis: Compare the viability of cells with sgRNAs targeting the hit gene to the non-targeting controls. A significant difference in viability confirms the hit.
Protocol 2: Orthogonal Validation with RNAi
Objective: To validate hits using a different gene perturbation technology to rule out CRISPR-specific artifacts.[15]
Methodology:
-
Select Hits: Choose top-priority hits from the primary screen.
-
RNAi Reagent Design: For each hit, design or purchase 2-3 independent siRNAs or shRNAs.
-
Transfection/Transduction: Deliver the RNAi reagents into the cells.
-
Gene Knockdown Confirmation: Verify the knockdown of the target gene's mRNA or protein levels using qPCR or Western blotting, respectively.
-
Phenotypic Assay: Treat the transfected/transduced cells with this compound.
-
Measure Viability: Assess cell viability as described above.
Part 5: Visualizing Workflows and Pathways
General Troubleshooting Workflow
References
- 1. How to Accurately Interpret CRISPR Screening Data - CD Genomics [cd-genomics.com]
- 2. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 3. biocompare.com [biocompare.com]
- 4. Expert Insights | How to Analyze CRISPR Library Data to Find Targets | Ubigene [ubigene.us]
- 5. newsprovider.co.uk [newsprovider.co.uk]
- 6. Struggling with CRISPR Screening Data? Ubigene Has the Answers: A Comprehensive Q&A for Data Analysis. | Ubigene [ubigene.us]
- 7. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 8. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Quality control, modeling, and visualization of CRISPR screens with MAGeCK-VISPR | Semantic Scholar [semanticscholar.org]
- 11. Quality control, modeling, and visualization of CRISPR screens with MAGeCK-VISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. biocompare.com [biocompare.com]
- 15. revvity.com [revvity.com]
Best practices for long-term storage of SJ6986
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of SJ6986. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable GSPT1/2 molecular glue degrader.[1][2][3][4][5][6][7] It functions by inducing proximity between the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins GSPT1 and GSPT2.[5][8] This leads to the ubiquitination and subsequent proteasomal degradation of GSPT1/2.[5]
Q2: How should I store this compound upon receipt?
A2: Proper storage is critical to maintain the integrity and activity of this compound. Recommendations for long-term storage of the compound in both solid form and in solution are summarized below.
Data Presentation: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Recommendations |
| Solid | -20°C | Up to 3 years | Store in a tightly sealed, light-protected container. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is tightly sealed and protected from light. | |
| Stock Solution | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for reconstitution.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage of aliquots. Avoid repeated freeze-thaw cycles.[1] |
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[1][2][3] To prepare a stock solution, it is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][8] After reconstitution, it is best practice to aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[9]
Data Presentation: Stock Solution Preparation Table
| Desired Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 2.0105 mL | 10.0523 mL |
| 5 mM | 0.4021 mL | 2.0105 mL |
| 10 mM | 0.2010 mL | 1.0052 mL |
| (Based on a molecular weight of 497.40 g/mol )[1] |
Troubleshooting Guide
Q4: My experimental results are inconsistent or show reduced potency of this compound. What could be the cause?
A4: Inconsistent results or reduced potency can stem from improper storage or handling of this compound. Refer to the troubleshooting workflow below to diagnose the potential issue.
Mandatory Visualization: Troubleshooting Workflow for this compound
References
- 1. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. emolecules.com [emolecules.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. researchgate.net [researchgate.net]
- 9. azolifesciences.com [azolifesciences.com]
Validation & Comparative
A Comparative Analysis of GSPT1 Degraders: SJ6986 vs. CC-90009
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent GSPT1-Targeting Molecular Glues
The targeted degradation of G1 to S phase transition 1 (GSPT1), a key protein in cell cycle regulation and mRNA translation termination, has emerged as a promising therapeutic strategy in oncology.[1] Molecular glue degraders, which induce the proximity of a target protein to an E3 ubiquitin ligase for subsequent proteasomal degradation, are at the forefront of this approach. This guide provides a detailed comparison of two leading GSPT1 degraders, SJ6986 and CC-90009, focusing on their performance, supporting experimental data, and methodologies for their evaluation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both this compound and CC-90009 are cereblon (CRBN) E3 ligase modulating drugs (CELMoDs) that function as molecular glues.[2][3] They bind to CRBN, creating a novel protein surface that recruits GSPT1. This induced ternary complex formation facilitates the ubiquitination of GSPT1, marking it for degradation by the proteasome.[1] The subsequent depletion of cellular GSPT1 levels disrupts essential cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[2]
Caption: General mechanism of action for GSPT1 molecular glue degraders.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound and CC-90009 based on available preclinical data.
In Vitro GSPT1 Degradation and Antiproliferative Activity
| Compound | Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | IC50/EC50 (nM) |
| This compound | MV4-11 | Acute Myeloid Leukemia (AML) | 2.1 | 99 | 1.5 |
| MHH-CALL-4 | Acute Lymphoblastic Leukemia (ALL) | - | - | 0.4 | |
| MB002 | Medulloblastoma | - | - | 726 | |
| MB004 | Medulloblastoma | - | - | 336 | |
| HD-MB03 | Medulloblastoma | - | - | 3583 | |
| CC-90009 | AML Cell Line Panel | Acute Myeloid Leukemia (AML) | - | - | 3 - 75 |
| Primary AML Patient Samples | Acute Myeloid Leukemia (AML) | - | - | ~21 (average) |
Data compiled from multiple sources.[4][5][6][7][8] Note: Direct comparison of DC50 and Dmax is limited by the availability of head-to-head studies in the same cell lines under identical conditions.
In Vivo Efficacy and Pharmacokinetics
A key differentiator between this compound and CC-90009 appears in their in vivo performance, which is significantly influenced by their pharmacokinetic profiles.
| Compound | Animal Model | Dosing | Outcome | Pharmacokinetic Parameters (Mouse) |
| This compound | Acute Lymphoblastic Leukemia (ALL) Xenograft | Oral | More effective than CC-90009 in suppressing leukemic cell growth.[2][9] | t1/2: 3.44 h (IV), Tmax: 0.25 h (oral), Oral Bioavailability (F): 84%[4][10] |
| CC-90009 | Acute Myeloid Leukemia (AML) Xenograft | Intravenous | Evidence of antileukemic activity and deep GSPT1 degradation.[11][12] | Predicted low human clearance.[5] Specific mouse PK data is not as readily available. |
GSPT1 Signaling Pathways
Degradation of GSPT1 impacts several critical cellular pathways, contributing to its anticancer effects. GSPT1 is involved in the G1 to S phase transition of the cell cycle, and its loss can lead to cell cycle arrest.[13] Furthermore, GSPT1 depletion triggers the integrated stress response (ISR) and can affect pathways like nonsense-mediated mRNA decay (NMD), ultimately leading to apoptosis.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - Lookchem [lookchem.com]
- 6. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia [ouci.dntb.gov.ua]
- 7. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. dc.uthsc.edu [dc.uthsc.edu]
Comparative Efficacy of SJ6986 Across Leukemia Subtypes: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the preclinical efficacy of SJ6986, a novel GSPT1/2 degrader, across various leukemia subtypes. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeted protein degradation in oncology.
Abstract
This compound is an orally bioavailable molecular glue that induces the degradation of the translation termination factors GSPT1 and GSPT2 through the CRL4CRBN E3 ubiquitin ligase complex.[1] This mechanism leads to apoptosis and cell cycle arrest in cancer cells.[1][2] Preclinical studies have demonstrated the potent anti-leukemic activity of this compound, particularly in Acute Lymphoblastic Leukemia (ALL).[1][3][4] This guide summarizes the available data on the efficacy of this compound in different leukemia subtypes, provides a comparison with alternative therapies, and details the experimental protocols used in key studies.
Mechanism of Action of this compound
This compound acts as a molecular glue, effectively "gluing" GSPT1/2 proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1/2, disrupting protein synthesis and triggering cell death in susceptible cancer cells.[1][4]
Caption: Mechanism of this compound-induced GSPT1/2 degradation.
Efficacy of this compound in Acute Lymphoblastic Leukemia (ALL)
This compound has demonstrated broad and potent efficacy in preclinical models of ALL. In vitro studies have shown that this compound induces cytotoxicity in a panel of ALL cell lines at nanomolar concentrations.
In Vitro Efficacy in ALL Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| MHH-CALL-4 | B-cell ALL (CRLF2-rearranged) | 0.008 |
| KOPN-49 | B-cell ALL | 0.012 |
| NALM-6 | B-cell precursor ALL | 0.89 |
| REH | B-cell precursor ALL | 0.015 |
| SEM | B-cell precursor ALL | 0.011 |
| RS4;11 | B-cell precursor ALL | 0.014 |
| TOM-1 | B-cell ALL (BCR-ABL1) | 0.013 |
| JURKAT | T-cell ALL | 0.016 |
| MOLT-4 | T-cell ALL | 0.006 |
Note: IC50 values are from a 72-hour incubation period.
In Vivo Efficacy in ALL Patient-Derived Xenografts (PDXs)
This compound has shown significant in vivo efficacy in reducing tumor burden in various high-risk ALL PDX models. It was found to be more effective than the GSPT1 degrader CC-90009 in in vivo settings, which may be attributed to its favorable pharmacokinetic properties.[1]
Efficacy of this compound in Acute Myeloid Leukemia (AML)
While the primary focus of published research has been on ALL, this compound has also shown cytotoxic activity in AML cell lines.[1][5] However, specific IC50 values for a broad panel of AML cell lines are not yet publicly available. Studies on the related GSPT1 degrader, CC-90009, have shown that targeting GSPT1 can be effective in AML, particularly in subtypes with specific fusion genes like RUNX1::RUNX1T1 and FUS::ERG.[1]
In Vitro Efficacy in AML Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| MOLM-13 | AML | Data Not Available |
| MV4-11 | AML | Data Not Available |
Note: While this compound has been tested in these cell lines, specific IC50 values have not been reported in the reviewed literature.
Efficacy of this compound in Chronic Leukemias (CLL & CML)
Currently, there is no publicly available data on the efficacy of this compound in Chronic Lymphocytic Leukemia (CLL) or Chronic Myeloid Leukemia (CML). Further research is required to determine the potential of GSPT1/2 degradation as a therapeutic strategy for these leukemia subtypes.
Comparison with Alternative Treatments
| Leukemia Subtype | This compound (Preclinical) | Standard of Care / Alternative Treatments |
| ALL | Potent in vitro and in vivo efficacy in various subtypes. | Chemotherapy (e.g., vincristine, corticosteroids, L-asparaginase), targeted therapy (e.g., imatinib for Ph+ ALL), immunotherapy (e.g., blinatumomab, CAR-T cell therapy). |
| AML | Shows cytotoxic activity in AML cell lines. | Chemotherapy (e.g., cytarabine, anthracyclines), targeted therapy (e.g., FLT3 inhibitors, IDH1/2 inhibitors), stem cell transplant.[4][6][7][8][9] |
| CLL | Data Not Available | Targeted therapy (e.g., BTK inhibitors like ibrutinib, BCL2 inhibitors like venetoclax), chemoimmunotherapy (e.g., FCR).[10] |
| CML | Data Not Available | Tyrosine kinase inhibitors (TKIs) (e.g., imatinib, dasatinib, nilotinib).[1][2][3] |
Experimental Protocols
In Vitro Cytotoxicity Assay
Caption: General workflow for in vitro cytotoxicity assays.
Protocol:
-
Cell Culture: Leukemia cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a serial dilution of this compound or a comparator drug. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay.
-
Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated.
In Vivo Xenograft Model
Caption: Workflow for in vivo leukemia xenograft studies.
Protocol:
-
Cell Implantation: Human leukemia cells (cell lines or patient-derived) are injected into immunodeficient mice (e.g., NOD/SCID).
-
Engraftment Confirmation: Successful engraftment is confirmed by monitoring for signs of disease or using techniques like bioluminescence imaging.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is typically administered orally.
-
Monitoring: Tumor growth and animal health are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumor burden is assessed, and survival data is analyzed.
Western Blot for GSPT1 Degradation
Protocol:
-
Cell Treatment: Leukemia cells are treated with this compound or a vehicle control for a specified time.
-
Lysis: Cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against GSPT1 and a loading control (e.g., GAPDH or β-actin), followed by incubation with a secondary antibody.
-
Detection: Protein bands are visualized using a chemiluminescence detection system. The intensity of the GSPT1 band is normalized to the loading control to quantify degradation.
Conclusion
This compound is a promising GSPT1/2 degrader with potent anti-leukemic activity, particularly in ALL. Its efficacy in AML warrants further investigation to determine specific subtypes that may be most sensitive to this therapeutic approach. Currently, there is a lack of data on the effects of this compound in CLL and CML. The data presented in this guide provides a valuable resource for researchers in the field of leukemia therapeutics and highlights the potential of targeted protein degradation as a novel cancer treatment strategy.
References
- 1. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia [ouci.dntb.gov.ua]
- 3. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dc.uthsc.edu [dc.uthsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research Progress in Targeting GSPT1: Molecular Glues, Bifunctional Degraders, and Antibody-Enabled Molecular Glues for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
SJ6986: A Potent and Selective GSPT1/2 Degrader with Minimal Activity Towards IKZF1/3
For Immediate Release
A comprehensive analysis of the molecular glue degrader SJ6986 demonstrates its potent and selective degradation of G1 to S phase transition 1 (GSPT1) and GSPT2 proteins, with significantly less impact on the lymphoid transcription factors IKZF1 and IKZF3. This guide provides an objective comparison of this compound's activity, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of targeted protein degradation.
This compound, a novel cereblon modulator, has been identified as a highly effective degrader of GSPT1/2.[1][2] Global proteomic analysis has confirmed that GSPT1 and GSPT2 are the primary proteins degraded by this compound.[1] In contrast to some immunomodulatory drugs (IMiDs) that exhibit broad activity, this compound was developed from a diverse library of thalidomide analogues to achieve greater selectivity.[3][4]
Quantitative Comparison of Degradation Potency
Experimental data from studies on the MV4-11 acute myeloid leukemia cell line provide a quantitative measure of this compound's selectivity. After a 24-hour treatment period, this compound demonstrated a 14-fold selectivity for the degradation of GSPT1 over IKZF1.[3] The half-maximal degradation concentration (DC50) for GSPT1 was determined to be 2.1 nM.[5][6]
| Target Protein | DC50 (MV4-11 cells, 24h) | Selectivity (over IKZF1) |
| GSPT1 | 2.1 nM[5][6] | 14-fold[3] |
| IKZF1 | ~29.4 nM (calculated) | 1-fold |
| IKZF3 | Not reported, but degradation is not significant at concentrations that degrade GSPT1 | Not applicable |
Note: The DC50 for IKZF1 was calculated based on the reported 14-fold selectivity relative to the GSPT1 DC50 of 2.1 nM.
Interestingly, at earlier time points, such as 4 hours post-treatment, this compound did not induce significant degradation of IKZF1 at any of the tested concentrations, highlighting a wide initial window of selectivity for GSPT1.[3]
Mechanism of Action: Cereblon-Mediated Degradation
This compound functions as a "molecular glue," bringing the target protein (GSPT1/2) into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The CRBN-dependent mechanism of this compound has been confirmed through experiments showing that its cytotoxic and degradation activities are abrogated when CRBN is knocked down.[1]
References
- 1. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SJ 6986 | Molecular Glues | Tocris Bioscience [tocris.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Multifaceted roles of IKZF1 gene, perspectives from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window: SJ6986 vs. Standard Chemotherapy in Acute Lymphoblastic Leukemia
For Immediate Release
[City, State] – December 8, 2025 – A comprehensive analysis of preclinical data reveals a potentially wider therapeutic window for the novel GSPT1/2 degrader, SJ6986, compared to standard chemotherapy agents used in the treatment of Acute Lymphoblastic Leukemia (ALL). This guide provides a detailed comparison of the available efficacy and toxicity data for this compound and standard-of-care chemotherapeutics, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is an orally bioavailable molecular glue that potently and selectively degrades the translation termination factors GSPT1 and GSPT2, leading to apoptosis in cancer cells. Preclinical studies have demonstrated its significant anti-leukemic activity in various ALL models. A key finding from these studies is the observation that this compound shows efficacy at doses that are well-tolerated in animal models and, notably, does not significantly impair the differentiation of normal human CD34+ hematopoietic stem cells ex vivo, suggesting a favorable safety profile.
In contrast, standard chemotherapy for ALL, which includes drugs such as vincristine, daunorubicin, dexamethasone, asparaginase, mercaptopurine, methotrexate, and cytarabine, is often associated with a narrow therapeutic window and significant toxicities. This comparison guide synthesizes the available preclinical data to provide a quantitative and qualitative assessment of the therapeutic window for this compound relative to these established agents.
Quantitative Comparison of Therapeutic Windows
The following tables summarize the available preclinical data on the efficacy and toxicity of this compound and standard chemotherapy agents in mouse models. It is important to note that direct head-to-head preclinical studies comparing the maximum tolerated dose (MTD) of this compound with all standard chemotherapy agents in the same ALL xenograft model are not yet available. The data presented here is compiled from various sources and should be interpreted with this in mind.
| Drug | Therapeutic Target/Mechanism of Action | Effective Dose (in vivo, ALL models) | Maximum Tolerated Dose (MTD) / Lethal Dose 50 (LD50) (in mice) | Notes |
| This compound | GSPT1/2 degradation | 1-3 mg/kg (oral) | MTD not explicitly defined; no significant toxicity observed at effective doses. Did not impair normal human CD34+ cell differentiation ex vivo. | High oral bioavailability. |
| Vincristine | Tubulin polymerization inhibitor | 1.5 mg/kg (IP) in some studies. | LD50 (IP, mouse): 5.2 mg/kg | Neurotoxicity is a major dose-limiting side effect. |
| Daunorubicin |
In Vivo Efficacy of SJ6986: A Comparative Analysis Against Other Targeted Therapies in Acute Lymphoblastic Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of SJ6986, a novel GSPT1/2 degrader, with other targeted therapies. The analysis is supported by experimental data from preclinical studies.
This compound is a potent, selective, and orally bioavailable molecular glue degrader that targets G1 to S phase transition 1 (GSPT1) and GSPT2 for proteasomal degradation.[1][2][3] This mechanism has shown significant promise in high-risk acute lymphoblastic leukemia (ALL), a cancer type where new therapeutic options are critically needed.[1][4][5] Preclinical studies have demonstrated its broad antileukemic activity, positioning it as a candidate for clinical development.[1][4][5][6]
Comparative In Vivo Efficacy: this compound vs. CC-90009
The primary comparator for this compound in preclinical ALL models is CC-90009, another GSPT1 degrader.[1][2][4][5][6] While both agents exhibit similar cytotoxicity in vitro, this compound has demonstrated superior in vivo efficacy, which is attributed to its more favorable pharmacokinetic properties.[1][2][4][5][6]
Quantitative Data Summary
The following table summarizes the key in vivo efficacy and pharmacokinetic parameters from a head-to-head comparison in patient-derived xenograft (PDX) models of ALL.
| Parameter | This compound | CC-90009 | Study Model | Reference |
| Efficacy | ||||
| Tumor Burden Reduction | More effective in reducing tumor burden | Less effective than this compound | PDX models of ALL (SJBALL047370, IGH-CRLF2) | [2] |
| Spleen Size Reduction | Significant reduction | Not specified | PDX models of ALL | [2] |
| Pharmacokinetics (in NSG mice) | ||||
| Oral Bioavailability | High (84%) | Not specified in direct comparison | NSG Mice | [3] |
| Peak Plasma Concentration (Cmax) | Reached at 0.25h (10 mg/kg) and 2h (1 and 3 mg/kg) | Not specified | NSG Mice | [2][3][4] |
| Plasma Concentration at 24h | Remained above 1 µM (at 1 and 3 mg/kg) | Not specified | NSG Mice | [2][4] |
| Pharmacodynamics | ||||
| GSPT1 Degradation | Potent, dose-dependent degradation at ≥1 mg/kg | Not specified in direct comparison | Tumor-bearing NSG mice | [2][4] |
Mechanism of Action: this compound
This compound functions as a "molecular glue." It selectively binds to the Cereblon (CRBN) E3 ubiquitin ligase complex and induces a conformational change that allows for the recognition and subsequent ubiquitination of the neosubstrates GSPT1 and GSPT2.[1][3][7] This process marks the target proteins for degradation by the proteasome, leading to cell cycle arrest and apoptosis in cancer cells.[1][5][6] Genome-wide CRISPR/Cas9 screening has confirmed that the components of the CRL4CRBN complex are essential for the activity of this compound.[1][4][5][6]
Caption: Mechanism of action for this compound as a GSPT1/2 molecular glue degrader.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are outlined below.
In Vivo Efficacy Studies in ALL PDX Models
-
Animal Model: Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice were used for the studies.[4]
-
Xenograft Establishment: Patient-derived ALL cells (e.g., SJBALL047370, IGH-CRLF2) were injected into the mice. Tumor engraftment was monitored via bioluminescence imaging.
-
Drug Administration: Once tumor burden was established, mice were randomized into treatment groups. This compound was administered via oral gavage at specified doses (e.g., 1 mg/kg and 3 mg/kg).[2][4] The comparator, CC-90009, was administered at a comparable dose.
-
Efficacy Assessment: Tumor progression was monitored regularly using bioluminescence imaging. Spleen size and weight were measured at the end of the study as an indicator of leukemia burden.[2] Survival was monitored over time.
-
Pharmacodynamic Analysis: To assess target engagement, tumor-bearing mice were treated with this compound. At various time points post-dosing, bone marrow and spleen were harvested. Human CD19+ cells were isolated, and GSPT1 protein levels were quantified by immunoblotting to confirm degradation.[2]
Caption: Workflow for in vivo efficacy studies of this compound in ALL PDX models.
Pharmacokinetic Studies
-
Drug Administration: A single dose of this compound (e.g., 1 mg/kg or 3 mg/kg) was administered by oral gavage.[2]
-
Sample Collection: Blood samples were collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Plasma was isolated, and the concentration of this compound was determined using liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) were calculated to determine the drug's bioavailability and exposure profile.
Conclusion
The available preclinical data strongly support the potential of this compound as a novel therapeutic agent for high-risk ALL.[1][4] Its superior in vivo efficacy compared to the earlier GSPT1 degrader CC-90009 is largely driven by a more favorable pharmacokinetic profile, allowing for sustained target degradation at tolerable doses.[1][2] These findings underscore the therapeutic promise of this compound and provide a solid rationale for its continued development and translation into clinical trials for patients with acute lymphoblastic leukemia.[4][5]
References
- 1. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Endoplasmic Reticulum Stress in SJ6986-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel GSPT1/2 degrader, SJ6986, with other well-established agents known to induce apoptosis through endoplasmic reticulum (ER) stress. By presenting supporting experimental data, detailed protocols, and signaling pathway visualizations, this document aims to facilitate the validation and understanding of this compound's mechanism of action in the context of ER stress-mediated cell death.
Executive Summary
This compound, a potent and selective GSPT1/2 degrader, has demonstrated significant anti-leukemic activity by inducing apoptosis.[1][2][3] Emerging evidence strongly suggests that the cytotoxic effects of this compound are, at least in part, mediated by the induction of the integrated stress response (ISR), a cellular program that includes the ER stress response.[4] This guide compares this compound with other agents that induce apoptosis via ER stress, namely Tunicamycin, Thapsigargin, and Bortezomib, to provide a broader context for its mechanism.
Data Presentation: Comparative Efficacy in Inducing ER Stress and Apoptosis
The following tables summarize quantitative data on the induction of key ER stress markers and apoptosis by this compound and its comparators. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons in a single cell line under identical conditions are limited.
Table 1: Induction of Apoptosis
| Compound | Cell Line | Concentration | Time (h) | Apoptosis (% of cells) | Citation |
| This compound | MHH-CALL-4 | 1 µM | 48 | Data not available in % | [1] |
| CC-90009 | Leukemia cell lines | Various | 72 | Similar cytotoxicity to this compound | [1][3] |
| Tunicamycin | PC-3 | 1-10 µg/ml | up to 96 | up to 61.5% | [5] |
| Thapsigargin | LNCaP, HCT116 | 1 µM | 24 | Significant cell death | [6][7] |
| Bortezomib | HeLa, CaSki | Dose-dependent | 24 | Increased cleaved caspase-3 | [8] |
Table 2: Upregulation of ER Stress Markers (Western Blot)
| Compound | Cell Line | Key Markers Upregulated | Citation |
| This compound | Diffuse Large B-cell Lymphoma | PERK, ATF4, IRE1, XBP1, ATF6, CHOP | |
| CC-90009 | Acute Myeloid Leukemia | (ISR activation) | [9] |
| Tunicamycin | HepG2 | p-IRE1, sXBP1, p-eIF2α, ATF4, CHOP | [10][11] |
| Thapsigargin | INS1E | ATF3, sXBP1, CHOP, cleaved caspase 3 | [7] |
| Bortezomib | HeLa, CaSki | GRP78, ATF4, CHOP | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., Diffuse Large B-cell Lymphoma, Acute Lymphoblastic Leukemia cell lines).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a predetermined density and allow them to adhere overnight (for adherent cells). Treat cells with various concentrations of this compound, Tunicamycin, Thapsigargin, or Bortezomib for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
Western Blot for ER Stress Markers
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ER stress markers (e.g., p-PERK, ATF4, p-IRE1, sXBP1, ATF6, CHOP, and GRP78/BiP) overnight at 4°C.[10][12][13][14] Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Harvesting: Collect both floating and adherent cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[15][16][17][18][19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The population of cells can be differentiated as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Discussion
This compound induces apoptosis in cancer cells, and the activation of the ER stress pathway appears to be a key contributing mechanism. The degradation of GSPT1/2 by this compound likely disrupts protein homeostasis, leading to an accumulation of unfolded proteins in the ER and triggering the Unfolded Protein Response (UPR).[4] If the stress is prolonged or overwhelming, the UPR switches from a pro-survival to a pro-apoptotic response, culminating in cell death.
The alternative agents discussed—Tunicamycin, Thapsigargin, and Bortezomib—induce ER stress through different mechanisms:
-
Tunicamycin: Inhibits N-linked glycosylation, leading to the accumulation of misfolded glycoproteins.[5][20][21][22]
-
Thapsigargin: Inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to the depletion of ER calcium stores and impaired chaperone function.[6][7][23]
-
Bortezomib: A proteasome inhibitor that leads to the accumulation of ubiquitinated proteins, which can overload the ER's protein-folding capacity.[8][24][25][26][27]
While all these compounds converge on the induction of ER stress-mediated apoptosis, the upstream triggers are distinct. This comparative framework allows researchers to dissect the specific role of GSPT1/2 degradation in initiating this stress response relative to other well-characterized inducers. The provided protocols offer a standardized approach to experimentally validate and quantify the contribution of ER stress to this compound-induced apoptosis. Further head-to-head studies are warranted to definitively position the efficacy and potency of this compound within the landscape of ER stress-inducing anticancer agents.
References
- 1. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia [ouci.dntb.gov.ua]
- 2. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell death induced by the ER stressor thapsigargin involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Imaging of single cell responses to ER stress indicates that the relative dynamics of IRE1/XBP1 and PERK/ATF4 signalling rather than a switch between signalling branches determine cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel mechanism of enhancing IRE1α-XBP1 signalling via the PERK-ATF4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. kumc.edu [kumc.edu]
- 20. A novel endoplasmic reticulum stress‑induced apoptosis model using tunicamycin in primary cultured neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. Bortezomib sensitizes pancreatic cancer cells to endoplasmic reticulum stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Perturbation of proteasome function by bortezomib leading to ER stress-induced apoptotic cell death in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Gene Expression Changes Induced by the GSPT1/2 Degrader SJ6986
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular glue degrader SJ6986 with other similar agents, focusing on the induced changes in gene expression. The information is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule that functions as a "molecular glue," inducing the degradation of the G1 to S phase transition 1 and 2 proteins (GSPT1 and GSPT2).[1][2][3] It achieves this by coopting the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1/2.[1][2][3] The degradation of GSPT1, a key translation termination factor, triggers a cellular stress response and apoptosis, making this compound a promising therapeutic candidate, particularly in oncology.[1][2] This guide focuses on comparing the gene expression alterations caused by this compound to those induced by another GSPT1 degrader, CC-90009, in the context of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).
Comparative Performance: this compound vs. CC-90009
Both this compound and CC-90009 are potent degraders of GSPT1 and exhibit strong anti-leukemic activity.[1][2] While they share a common primary target, their efficacy and the cellular responses they elicit show some distinctions.
Cytotoxicity and In Vivo Efficacy
In vitro studies have shown that this compound has comparable cytotoxicity to CC-90009 in various leukemia cell lines.[2][3] However, in in vivo xenograft models of ALL, this compound demonstrated superior efficacy in reducing tumor burden.[1][2][3] This enhanced in vivo activity is attributed to its favorable pharmacokinetic properties, including a longer half-life and higher plasma concentration.[1][2][3]
Gene Expression and Pathway Activation
The primary mechanism of action for both compounds involves the degradation of GSPT1, which leads to the activation of the Integrated Stress Response (ISR).[1][4] This is a key signaling pathway that cells activate in response to various stressors, including translational disruption. Activation of the ISR by GSPT1 degradation is a critical step leading to apoptosis in cancer cells.
While direct, publicly available head-to-head RNA-sequencing data comparing the global gene expression changes induced by this compound and CC-90009 is limited, we can infer a comparison from genome-wide CRISPR/Cas9 screens. These screens identify genes whose knockout confers resistance to a drug, thus revealing the key pathways involved in its mechanism of action.
A CRISPR/Cas9 screen with this compound in ALL cell lines identified 332 enriched genes, 35 of which were also identified in a similar screen for CC-90009 in an AML cell line.[1] This overlap confirms a shared core mechanism of action revolving around the CRBN E3 ligase complex and the ubiquitin-proteasome system. However, a notable difference was observed in the role of the mTOR signaling pathway. While activation of mTOR signaling conferred resistance to CC-90009 in U937 AML cells, it had no effect on the cytotoxicity of this compound in either REH (ALL) or U937 cells.[1] This suggests that the influence of the mTOR pathway on the efficacy of GSPT1 degraders is compound and cell-line dependent.
Data Presentation
The following table summarizes the key comparative data between this compound and CC-90009 based on available literature.
| Feature | This compound | CC-90009 | Reference |
| Primary Target | GSPT1/2 | GSPT1 | [1][2][4] |
| Mechanism of Action | Molecular glue, induces GSPT1/2 degradation via CRBN E3 ligase | Molecular glue, induces GSPT1 degradation via CRBN E3 ligase | [1][2][4] |
| In Vitro Cytotoxicity | Potent anti-leukemic activity, comparable to CC-90009 | Potent anti-leukemic activity | [2][4] |
| In Vivo Efficacy (ALL) | More effective than CC-90009 in reducing tumor burden | Effective, but less so than this compound in direct comparison | [1][2][3] |
| Key Signaling Pathway | Integrated Stress Response (ISR) activation | Integrated Stress Response (ISR) activation | [1][4] |
| mTOR Pathway Dependence | Independent of mTOR signaling for cytotoxicity in tested cell lines | Dependent on mTOR signaling in U937 AML cells | [1] |
Experimental Protocols
Genome-Wide CRISPR/Cas9 Screening
This protocol is a generalized representation of the methodology used to identify genes that modulate the cellular response to this compound.
-
Library Transduction: NALM-6 and REH acute lymphoblastic leukemia cell lines were transduced with a lentiviral genome-wide CRISPR/Cas9 knockout library (e.g., Brunello).
-
Antibiotic Selection: Transduced cells were selected with puromycin for 7 days to eliminate non-transduced cells.
-
Baseline Cell Collection: A population of cells was harvested at day 0 to serve as a baseline for gene representation.
-
Drug Treatment: The remaining cells were divided into two groups: one treated with this compound and the other with a vehicle control (DMSO).
-
Cell Culture and Harvesting: Cells were cultured for 14 days, after which genomic DNA was isolated from both the this compound-treated and vehicle-treated cells.
-
Sequencing and Analysis: The single-guide RNA (sgRNA) sequences were amplified from the genomic DNA by PCR and sequenced using next-generation sequencing. The abundance of each sgRNA was quantified, and genes were identified as being enriched or depleted in the this compound-treated population compared to the control.
Immunoblotting for GSPT1 Degradation
-
Cell Treatment: Leukemia cell lines (e.g., MV4-11, MHH-CALL-4) were treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 4 or 24 hours).
-
Cell Lysis: Cells were harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane was incubated with a primary antibody specific for GSPT1, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands were visualized using a chemiluminescent substrate, and the band intensity was quantified to determine the extent of GSPT1 degradation.
Mandatory Visualization
Caption: Mechanism of action of this compound leading to GSPT1/2 degradation and apoptosis.
Caption: Experimental workflow for a genome-wide CRISPR/Cas9 screen with this compound.
References
- 1. Targeting cereblon in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SJ6986: Exploring Synergistic Potential in Anti-Cancer Therapy
While direct experimental data on the synergistic effects of SJ6986 with other anti-cancer agents remains to be published, preclinical evidence from studies on structurally and mechanistically similar GSPT1/2 degraders, such as CC-90009, provides a strong rationale for investigating combination strategies. This guide synthesizes the available data to offer insights into the potential synergistic applications of this compound in cancer treatment.
This compound is a potent and orally bioavailable molecular glue that selectively targets the translation termination factors GSPT1 and GSPT2 for degradation by the CRL4-CRBN E3 ubiquitin ligase.[1][2][3] This targeted protein degradation leads to cell cycle arrest and apoptosis in cancer cells, particularly in hematological malignancies like acute lymphoblastic leukemia (ALL).[4][5] While this compound has demonstrated significant efficacy as a single agent in preclinical models, the landscape of cancer therapy is increasingly moving towards combination treatments to enhance efficacy and overcome resistance.[2][4]
Comparison with Alternative GSPT1/2 Degrader: CC-90009
This compound exhibits a similar cytotoxic profile to another GSPT1 degrader, CC-90009, in various leukemia cell lines.[2][5] However, in vivo studies have shown this compound to be more effective at suppressing leukemic cell growth, a difference attributed to its favorable pharmacokinetic properties.[2][4] The shared mechanism of action between these two compounds allows for informed predictions about potential synergistic partners for this compound based on the extensive research conducted on CC-90009.
Potential Synergistic Combinations for this compound
Preclinical high-throughput screening with CC-90009 in acute myeloid leukemia (AML) models has identified several classes of anti-cancer agents that exhibit synergistic activity. These findings suggest promising avenues for combination studies with this compound.
Table 1: Potential Synergistic Partners for this compound based on CC-90009 Preclinical Data
| Drug Class | Specific Agent(s) | Rationale for Synergy | Cancer Type | Reference |
| FLT3 Inhibitors | Gilteritinib, Quizartinib | Co-targeting of critical oncogenic signaling pathways in FLT3-mutated AML. | Acute Myeloid Leukemia (AML) | [6] |
| BCL2 Inhibitors | Venetoclax | Concurrent induction of apoptosis through distinct mechanisms. | Acute Myeloid Leukemia (AML) | [6] |
| IDH2 Inhibitors | Enasidenib | Targeting metabolic vulnerabilities in IDH2-mutated AML. | Acute Myeloid Leukemia (AML) | [6] |
| mTOR Inhibitors | Not specified | A novel bifunctional molecule (YB-3-17) combining mTOR inhibition and GSPT1 degradation showed superior efficacy. | Glioblastoma | [7] |
| MYC Degraders | Not specified | A dual MYC/GSPT1 degrader (GT19630) demonstrated profound anti-proliferative effects. | MYC-driven Cancers | [8] |
Experimental Data and Protocols
While specific quantitative data for this compound in combination therapies is not yet available, the following sections detail the methodologies used in key preclinical studies of GSPT1/2 degraders, providing a framework for future synergistic investigations.
In Vitro Synergy Screening (Based on CC-90009 studies)
Objective: To identify synergistic interactions between a GSPT1/2 degrader and a panel of anti-cancer agents in cancer cell lines.
Methodology:
-
Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11) are cultured in appropriate media.
-
Drug Treatment: Cells are treated with a GSPT1/2 degrader (e.g., CC-90009) and a panel of other anti-cancer drugs in a dose-response matrix.
-
Viability Assay: Cell viability is assessed after a set incubation period (e.g., 72 hours) using a luminescent or fluorescent assay (e.g., CellTiter-Glo®).
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
In Vivo Efficacy Studies (General Protocol)
Objective: To evaluate the in vivo efficacy of a GSPT1/2 degrader as a single agent or in combination.
Methodology:
-
Xenograft Model: Immunocompromised mice (e.g., NOD/SCID) are engrafted with human cancer cells (e.g., ALL patient-derived xenografts).
-
Drug Administration: Once tumors are established, mice are treated with the GSPT1/2 degrader (e.g., this compound via oral gavage) and/or the combination agent.[4]
-
Tumor Growth Monitoring: Tumor volume is measured regularly. In leukemia models, disease burden can be monitored via bioluminescence imaging.[4]
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Survival analysis may also be performed.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the targeted degradation of GSPT1 and GSPT2. This leads to the inhibition of translation termination, triggering a cascade of cellular stress responses.
Caption: Mechanism of this compound-induced GSPT1/2 degradation and subsequent apoptosis.
The synergistic potential of combining this compound with other agents lies in targeting multiple, non-overlapping pathways essential for cancer cell survival and proliferation. For instance, combining a GSPT1/2 degrader with a BCL2 inhibitor like venetoclax could simultaneously disrupt protein synthesis and directly promote apoptosis, leading to a more profound anti-tumor effect.
Caption: Proposed synergistic workflow of this compound and a BCL2 inhibitor.
Conclusion
While direct evidence for the synergistic activity of this compound is still emerging, the strong preclinical rationale derived from studies with the related GSPT1/2 degrader CC-90009 points towards promising combination strategies. Future research should focus on validating these potential synergies through rigorous preclinical testing, which could ultimately broaden the therapeutic application of this compound and improve outcomes for cancer patients. The detailed experimental protocols and mechanistic insights provided here offer a foundational guide for these future investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Dual-Target and Dual-Mechanism Design Strategy by Combining Inhibition and Degradation Together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Safety Operating Guide
Personal protective equipment for handling SJ6986
Essential Safety and Handling Guide for SJ6986
This document provides crucial safety, operational, and disposal information for the handling of this compound, a potent and selective GSPT1/2 molecular glue degrader. Given its potency, personnel must adhere to stringent safety protocols to minimize exposure risk. The following guidelines are intended for researchers, scientists, and drug development professionals.
Compound Identification and Properties
| Property | Value |
| Formal Name | N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-2-(trifluoromethoxy)-benzenesulfonamide |
| CAS Number | 2765625-93-0 |
| Molecular Formula | C₂₀H₁₄F₃N₃O₇S |
| Molecular Weight | 497.4 g/mol |
| Solubility | DMSO: 30 mg/mL, DMF: 30 mg/mL |
| Storage | Powder: -20°C, In solvent: -80°C |
Personal Protective Equipment (PPE) and Engineering Controls
Due to the high potency of this compound, a comprehensive containment strategy is mandatory. This involves the primary use of engineering controls, supplemented by appropriate personal protective equipment.
Recommended Personal Protective Equipment
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents skin contact during handling. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Protects clothing and skin from contamination. |
| Eye Protection | Chemical splash goggles. | Shields eyes from splashes or aerosols. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) or a Powered Air-Purifying Respirator (PAPR) for handling powders. | Prevents inhalation of airborne particles, especially when working with the solid compound. |
Engineering Controls
Engineering controls are the primary method for minimizing exposure.
-
Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood, laminar flow hood, or a glove box to contain any airborne particles.
-
Isolation: For larger scale operations, process isolation equipment like glovebox isolators is recommended to create a contained environment.
-
Pressure Differential: Potent compound handling areas should be maintained under negative air pressure relative to adjacent spaces to prevent contamination from escaping.
Operational and Disposal Plans
A clear, step-by-step plan for the entire lifecycle of the compound in the lab is essential.
Operational Workflow
The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: General workflow for handling potent compounds like this compound.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh papers, and plasticware should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or contaminated solvents should be collected in a sealed, labeled hazardous liquid waste container. Do not dispose of down the drain.
-
Disposal Method: The primary recommended disposal method for potent pharmaceutical compounds is high-temperature incineration by a licensed waste disposal service. This ensures the complete destruction of the active ingredient.
Mechanism of Action: GSPT1/2 Degradation
This compound is a "molecular glue" that induces the degradation of G₁ to S phase transition proteins 1 and 2 (GSPT1/2). It functions by redirecting the cell's own protein disposal machinery to these target proteins.
The mechanism involves:
-
Binding: this compound binds to the Cereblon (CRBN) protein, which is a component of the CRL4-CRBN E3 ubiquitin ligase complex.
-
Recruitment: This binding alters the surface of CRBN, creating a new binding site for the GSPT1/2 proteins.
-
Ubiquitination: The E3 ligase complex then tags the recruited GSPT1/2 with ubiquitin molecules.
-
Degradation: The ubiquitinated GSPT1/2 is recognized and degraded by the proteasome.
Depletion of GSPT1 impairs translation termination, leading to activation of the integrated stress response pathway and ultimately, TP53-independent cell death in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
